2-(Cyclopropylmethoxy)-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVTEGGJUHYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Cyclopropylmethoxy)-5-methylphenol: Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
In modern drug discovery and agrochemical development, the strategic use of functionalized phenolic building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Cyclopropylmethoxy)-5-methylphenol is a highly versatile, bifunctional intermediate. It features a reactive phenolic hydroxyl group, an electron-donating methyl group, and a metabolically stable cyclopropylmethoxy ether linkage.
The incorporation of the cyclopropylmethyl (cPrMe) moiety serves a dual purpose: it acts as a robust protecting group for phenols that withstands various cross-coupling conditions, and it functions as a bioisostere for larger aliphatic or aromatic ethers, offering enhanced lipophilicity and metabolic stability without excessive steric bulk[1]. This whitepaper details the physicochemical properties, mechanistic reactivity, and a self-validating synthetic protocol for this compound.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 2-(cyclopropylmethoxy)-5-methylphenol is essential for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits a highly predictable topological polar surface area (TPSA) driven by its ortho-substituted oxygen atoms.
Table 1: Key Physicochemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₁₁H₁₄O₂ | Derived from 5-methylphenol core + cPrMe ether. |
| Molecular Weight | 178.23 g/mol | Calculated exact mass: 178.0994 Da. |
| TPSA | 29.5 Ų | Standard value for one phenol OH and one ether oxygen [2]. |
| Estimated LogP | ~3.2 | Base 2-methoxy-5-methylphenol is 2.1; cPrMe adds ~1.1 [2]. |
| H-Bond Donors | 1 | Free phenolic hydroxyl group. |
| H-Bond Acceptors | 2 | Phenolic oxygen and ether oxygen. |
| Phenol pKa | ~9.8 | Weakened acidity due to electron-donating ether and methyl groups. |
Data extrapolated from foundational structural analogs via National Center for Biotechnology Information (PubChem) databases [2].
Chemical Reactivity & Mechanistic Pathways
The chemical utility of 2-(cyclopropylmethoxy)-5-methylphenol stems from the orthogonal reactivity of its functional groups. As an expert in synthetic design, it is crucial to understand the causality behind its reactivity map.
-
The Phenolic Hydroxyl (C1): The free OH group is the primary synthetic handle. It can be readily converted into a triflate (using Tf₂O and pyridine) to serve as an electrophile in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
The Cyclopropylmethoxy Ether (C2): Unlike standard benzyl or methyl ethers, the cPrMe group is uniquely stable to mild acids and bases, making it an excellent protecting group during multi-step syntheses. However, it can be cleanly cleaved under strong Lewis acidic conditions (e.g., BBr₃ in DCM) or via radical-mediated pathways [1].
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly activated. The hydroxyl group is a strong ortho/para director, and the ether is a moderate ortho/para director. Consequently, electrophilic attack (e.g., halogenation, nitration) will predominantly occur at C4 (para to the OH) and C6 (ortho to the OH), governed by steric hindrance from the adjacent substituents.
Figure 1: Primary chemical reactivity pathways for 2-(cyclopropylmethoxy)-5-methylphenol.
Synthetic Methodology: Regioselective Alkylation
The most atom-economical and scalable route to synthesize 2-(cyclopropylmethoxy)-5-methylphenol is via the regioselective mono-alkylation of 4-methylcatechol (4-methylbenzene-1,2-diol).
Mechanistic Rationale (The "Why")
Why does alkylation occur selectively to yield the 5-methylphenol derivative rather than the 4-methylphenol derivative? The causality lies in the pKa difference between the two hydroxyl groups of 4-methylcatechol.
-
The hydroxyl at position 2 is para to the electron-donating methyl group. The inductive effect of the methyl group destabilizes the phenoxide anion at this position.
-
The hydroxyl at position 1 is meta to the methyl group, isolating it from this destabilizing inductive effect.
-
Consequently, the C1-OH is slightly more acidic. Under mild basic conditions (K₂CO₃), it is preferentially deprotonated and undergoes an Sₙ2 attack on cyclopropylmethyl bromide. Upon IUPAC renumbering of the product (where the remaining OH becomes C1), the methyl group shifts to the C5 position, yielding the target compound.
Figure 2: Synthetic workflow for the selective O-alkylation of 4-methylcatechol.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-methylcatechol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.1 equiv). Validation check: The solution will slightly darken as the more acidic C1-phenoxide is generated.
-
Electrophile Introduction: Dropwise, add cyclopropylmethyl bromide (1.05 equiv).
-
Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours. Validation check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.2) should convert to a new, less polar spot (Rf ~0.5).
-
Quench & Extraction: Cool the reaction to room temperature. Quench with distilled water (equal volume to DMF) to solubilize inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate pure 2-(cyclopropylmethoxy)-5-methylphenol.
Applications in Drug Development
In medicinal chemistry, the 2-alkoxy-5-methylphenol scaffold is frequently utilized to construct conformationally restricted ethers and biaryl systems.
-
Bioisosterism: The cyclopropyl ring provides a rigid, lipophilic surface that often mimics the binding thermodynamics of a phenyl ring or a tert-butyl group, but with a lower molecular weight penalty and reduced susceptibility to cytochrome P450-mediated aliphatic oxidation.
-
API Synthesis: By utilizing the free phenol for triflation and subsequent Suzuki coupling, researchers can rapidly generate libraries of 2-(cyclopropylmethoxy)-5-methyl-1-arylbenzenes, which are common motifs in allosteric modulators and kinase inhibitors.
References
-
ChemistryOpen. "Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid." (2018). URL:[Link]
-
PubChem, National Center for Biotechnology Information. "2-Methoxy-5-methylphenol (CID 14519) - Analogous Property Baseline." URL:[Link]
The Analytical and Informatics Workflow for Novel Ether-Phenol Building Blocks: A Case Study on 2-(Cyclopropylmethoxy)-5-methylphenol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary: Navigating "Dark Chemical Space"
In modern drug discovery, the synthesis of novel active pharmaceutical ingredients (APIs)—particularly beta-adrenergic receptor blockers and antibacterial oxadiazoles—relies heavily on specialized ether-phenol building blocks [1]. While standard precursors possess well-documented Chemical Abstracts Service (CAS) Registry Numbers, researchers frequently encounter "dark chemical space": structurally valid, highly desirable intermediates that have not yet been indexed in public or commercial databases.
This whitepaper addresses the core informatic and synthetic challenges of identifying, synthesizing, and validating 2-(Cyclopropylmethoxy)-5-methylphenol . Because a direct CAS number lookup for this specific ortho-substituted variant yields ambiguous or null results, we must pivot from a simple database query to a robust de novo structural elucidation and self-validating synthetic workflow.
Cheminformatics & Structural Elucidation
When a CAS lookup fails, the first step is to establish a rigorous cheminformatic identity to query against proprietary libraries or to prepare for a new CAS registry submission.
-
IUPAC Name: 2-(Cyclopropylmethoxy)-5-methylphenol
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Canonical SMILES: Oc1c(OCC2CC2)ccc(C)c1
The failure of standard registries to index this compound is a byproduct of combinatorial explosion. While the para-isomer (4-[2-(cyclopropylmethoxy)ethyl]phenol) is a heavily documented intermediate in the synthesis of the beta-blocker Betaxolol [2], the 5-methyl ortho-ether variant remains a niche pharmacophore.
Figure 1: Informatics workflow for identifying and registering novel ether-phenol compounds.
Retrosynthetic Strategy: Overcoming the Regioselectivity Trap
To establish a physical reference standard, the compound must be synthesized. A naive retrosynthetic approach might suggest the direct mono-alkylation of 4-methylcatechol (1,2-dihydroxy-4-methylbenzene) with (bromomethyl)cyclopropane.
The Causality of Failure: In 4-methylcatechol, the hydroxyl group at C2 is meta to the electron-donating methyl group, making it more acidic than the C1 hydroxyl (which is para to the methyl group). A direct SN2 alkylation using one equivalent of base will preferentially deprotonate and alkylate the C2 position, yielding the incorrect regioisomer: 2-(cyclopropylmethoxy)-4-methylphenol.
The Engineered Solution: To guarantee the synthesis of the 5-methyl isomer, we must utilize a starting material where the regiochemistry is locked. By starting with p-cresol (4-methylphenol), nitrating the ortho position, and utilizing the nitro group as a placeholder for the eventual phenolic hydroxyl, we create a self-validating, unambiguous pathway.
Figure 2: Regioselective retrosynthetic pathway avoiding catechol alkylation mixtures.
Self-Validating Experimental Protocol
The following methodology details the synthesis of the reference standard. Each step includes an In-Process Control (IPC) to ensure the system is self-validating.
Step 1: Etherification of 4-Methyl-2-nitrophenol
-
Setup: In a 250 mL round-bottom flask, dissolve 15.3 g (100 mmol) of 4-methyl-2-nitrophenol in 100 mL of anhydrous DMF.
-
Activation: Add 20.7 g (150 mmol) of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The solution will turn deep red/orange, indicating phenoxide formation.
-
Alkylation: Add 14.8 g (110 mmol) of (bromomethyl)cyclopropane dropwise.
-
Reaction: Heat the mixture to 80°C under an inert N₂ atmosphere for 6 hours.
-
IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 8:2). The deep red color of the phenoxide should dissipate as the ether is formed.
-
Workup: Cool to room temperature, quench with 200 mL DI water, and extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over MgSO₄, and concentrate to yield 1-(cyclopropylmethoxy)-4-methyl-2-nitrobenzene.
Step 2: Catalytic Reduction
-
Setup: Dissolve the crude nitro-ether (approx. 20 g) in 150 mL of Methanol.
-
Catalysis: Carefully add 2.0 g of 10% Pd/C under a blanket of Argon.
-
Hydrogenation: Purge the flask and introduce H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.
-
IPC (Self-Validation): LC-MS must show the disappearance of the nitro mass and the appearance of the aniline mass [M+H]⁺ at m/z 178.12.
-
Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield 2-(cyclopropylmethoxy)-5-methylaniline.
Step 3: Sandmeyer-Type Hydroxylation
-
Diazotization: Suspend the aniline (100 mmol) in 100 mL of 15% aqueous H₂SO₄. Cool to 0°C in an ice-salt bath. Dropwise, add a solution of NaNO₂ (7.6 g, 110 mmol) in 20 mL water, maintaining the temperature below 5°C.
-
Hydrolysis: In a separate flask, heat 100 mL of 10% H₂SO₄ to a gentle boil (100°C). Slowly drip the cold diazonium salt solution into the boiling acid.
-
IPC (Self-Validation): Observe the vigorous evolution of N₂ gas. The reaction is complete when gas evolution ceases upon further addition.
-
Workup: Cool the mixture, extract with EtOAc (3 x 100 mL), wash with saturated NaHCO₃, dry, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield pure 2-(Cyclopropylmethoxy)-5-methylphenol .
Analytical Validation & Reference Data
To qualify the synthesized compound as a primary reference standard (and to submit it for a CAS registry number), rigorous analytical characterization is required. Below is the summarized quantitative data matrix expected for the pure compound.
Table 1: Quantitative NMR & MS Validation Parameters
| Analytical Method | Parameter / Nucleus | Expected Signal / Shift | Multiplicity & Coupling | Assignment |
| LC-MS (ESI-) | [M-H]⁻ Ion | m/z 177.09 | N/A | Molecular Ion (Deprotonated) |
| ¹H-NMR (400 MHz, CDCl₃) | Cyclopropyl CH₂ | δ 0.35, 0.60 ppm | Multiplets (2H, 2H) | Ring CH₂ protons |
| ¹H-NMR | Cyclopropyl CH | δ 1.25 ppm | Multiplet (1H) | Methine proton |
| ¹H-NMR | Aryl-CH₃ | δ 2.25 ppm | Singlet (3H) | C5 Methyl group |
| ¹H-NMR | O-CH₂ | δ 3.85 ppm | Doublet (2H, J = 7.0 Hz) | Ether bridge |
| ¹H-NMR | Phenolic OH | δ 5.50 ppm | Broad Singlet (1H) | C1 Hydroxyl (exchangeable) |
| ¹H-NMR | Aromatic C4-H | δ 6.65 ppm | Doublet of Doublets (1H) | Meta to OR, Ortho to CH₃ |
| ¹H-NMR | Aromatic C3-H | δ 6.75 ppm | Doublet (1H, J = 8.0 Hz) | Ortho to OR, Meta to CH₃ |
| ¹H-NMR | Aromatic C6-H | δ 6.80 ppm | Doublet (1H, J = 2.0 Hz) | Ortho to OH, Ortho to CH₃ |
Applications in Pharmaceutical Development
The successful synthesis and characterization of 2-(Cyclopropylmethoxy)-5-methylphenol unlocks new avenues in structure-activity relationship (SAR) studies. Cyclopropylmethoxy-substituted phenols are highly privileged scaffolds. They are the primary precursors in the synthesis of Betaxolol (a cardioselective β₁-adrenergic receptor blocker used for hypertension and glaucoma) [2][3]. Furthermore, recent medicinal chemistry campaigns have utilized similar 2-(cyclopropylmethoxy)phenyl moieties to synthesize 1,3,4-oxadiazole derivatives, which exhibit potent broad-spectrum antibacterial activity [4].
By establishing a reliable synthetic route for the 5-methyl variant, drug development professionals can seamlessly integrate this novel building block into combinatorial libraries, expanding the chemical space available for next-generation therapeutics.
References
-
US Patent 4,760,182A : Process for preparing substituted phenol ethers via oxazolidine-structure intermediates. Details the foundational synthesis of cyclopropylmethoxy-phenols for beta-blocker APIs. URL:[1]
-
Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol . PubMed (NIH). Discusses the synthetic methodology for accessing linear p-[2-(cyclopropylmethoxy)ethyl] phenol, a key intermediate in Betaxolol synthesis. URL:[Link][2]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole . Oriental Journal of Chemistry. Demonstrates the biological relevance of ortho-cyclopropylmethoxy phenyl scaffolds in modern antibacterial drug design. URL:[Link][3]
Sources
- 1. US4760182A - Process for preparing substituted phenol ethers via oxazolidine-structure intermediates - Google Patents [patents.google.com]
- 2. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
Biological Activity Screening of 2-(Cyclopropylmethoxy)-5-methylphenol: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry and agrochemical development, functionalized phenols serve as versatile building blocks. 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) represents a highly optimized scaffold where the traditional phenolic core is augmented by two critical substitutions: a 5-methyl group and a 2-cyclopropylmethoxy ether linkage.
From a structural causality perspective, the phenolic hydroxyl group acts as a primary hydrogen-bond donor and radical scavenger. The addition of the 5-methyl group provides electron-donating properties that stabilize the phenoxy radical intermediate, thereby enhancing potential antioxidant efficacy. Simultaneously, the cyclopropylmethoxy group significantly increases the lipophilicity (LogP) of the molecule compared to a standard methoxy group[1]. This lipophilic tail facilitates insertion into bacterial lipid bilayers and mammalian cell membranes, making CMP a prime candidate for antimicrobial and anti-inflammatory screening cascades[2],[3].
This whitepaper outlines a self-validating, tiered biological screening workflow designed to evaluate the in vitro efficacy, mechanism of action, and safety profile of CMP.
Mechanistic Pathways & Screening Workflow
To systematically de-risk CMP during early-stage drug development, we employ a hierarchical screening cascade. Phase 1 isolates the compound's intrinsic chemical properties (radical scavenging) and direct pathogen interactions (antimicrobial MIC). Phase 2 evaluates its behavior in complex eukaryotic systems to determine the therapeutic window (Selectivity Index).
Figure 1: Hierarchical biological screening workflow for 2-(Cyclopropylmethoxy)-5-methylphenol.
Figure 2: Proposed dual-action biological mechanism of 2-(Cyclopropylmethoxy)-5-methylphenol.
Primary In Vitro Screening Cascade
Antioxidant Capacity via DPPH Radical Scavenging
The[4] evaluates the hydrogen-donating ability of the phenolic hydroxyl group. The steric hindrance provided by the 5-methyl and cyclopropylmethoxy groups alters the reaction kinetics; therefore, strict adherence to steady-state incubation times is required[5].
Self-Validating Protocol:
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Causality: Methanol is chosen over water because DPPH is a lipophilic radical and CMP has low aqueous solubility.
-
Compound Dilution: Prepare a concentration gradient of CMP (1, 10, 50, 100, 200 µM) in methanol.
-
Reaction Assembly (96-well plate):
-
Test Wells: 100 µL CMP solution + 100 µL DPPH solution.
-
Negative Control (Blank): 100 µL methanol + 100 µL DPPH solution (Validates maximum absorbance).
-
Positive Control: 100 µL Ascorbic Acid (10-200 µM) + 100 µL DPPH (Validates assay sensitivity).
-
Background Control: 100 µL CMP solution + 100 µL methanol (Validates that the compound itself does not absorb at the target wavelength).
-
-
Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. Causality: Light degrades the DPPH radical, leading to false-positive scavenging artifacts[6].
-
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 (concentration required to scavenge 50% of the radical).
Antimicrobial Susceptibility (Broth Microdilution)
Because cyclopropyl-substituted phenols exhibit membrane-disrupting properties[3], we determine the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative panels strictly adhering to[7],[8].
Self-Validating Protocol:
-
Inoculum Preparation: Suspend isolated colonies of S. aureus (ATCC 29213) and E. coli (ATCC 25922) in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Serially dilute CMP in DMSO, then transfer to MHB to achieve final concentrations of 0.5 to 256 µg/mL. Causality: Final DMSO concentration must not exceed 1% v/v to prevent solvent-induced bacterial growth inhibition.
-
Plate Setup:
-
Test Wells: 50 µL CMP in MHB + 50 µL bacterial inoculum.
-
Sterility Control: 100 µL MHB only (Validates aseptic technique).
-
Growth Control: 50 µL MHB (1% DMSO) + 50 µL bacterial inoculum (Validates bacterial viability and rules out DMSO toxicity).
-
Positive Control: Gentamicin at standard CLSI breakpoints (Validates strain susceptibility)[2].
-
-
Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of CMP that completely inhibits visible bacterial growth.
Secondary Cell-Based Screening
Mammalian Cytotoxicity (MTT Assay)
To ensure that the antimicrobial or antioxidant effects occur at concentrations non-toxic to human cells, we perform an [9] on mammalian cell lines (e.g., HEK293, HepG2). This assay relies on the reduction of the tetrazolium dye to formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells[10].
Self-Validating Protocol:
-
Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2 to allow adherence.
-
Treatment: Aspirate media. Add fresh media containing CMP at varying concentrations (1 to 500 µM).
-
Vehicle Control: Media + 0.5% DMSO (Validates baseline viability).
-
Positive Control: Doxorubicin (10 µM) (Validates apoptotic response).
-
Chemical Reduction Control: Media + CMP (No cells). Causality: Highly active phenolic antioxidants can sometimes directly reduce MTT to formazan in the absence of cells, causing a false-positive viability signal[11]. This well subtracts background chemical reduction.
-
-
MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully remove media and add 100 µL of DMSO (or acidified isopropanol) to dissolve the insoluble purple formazan crystals[12].
-
Quantification: Read absorbance at 570 nm with a reference wavelength of 650 nm. Calculate the CC50 (Cytotoxic Concentration 50%).
Quantitative Data Presentation
The following tables synthesize the expected pharmacological profile of CMP based on the structural behavior of homologous cyclopropylmethoxy-phenols.
Table 1: Primary In Vitro Screening (Antioxidant & Antimicrobial)
| Assay Type | Target / Radical | Control Agent | CMP Result (Expected) | Interpretation |
| DPPH Scavenging | DPPH• Radical | Ascorbic Acid (IC50: 12 µM) | IC50: 28 - 35 µM | Moderate to high antioxidant capacity; sterically hindered OH group. |
| MIC (Gram +) | S. aureus (ATCC 29213) | Gentamicin (MIC: 0.5 µg/mL) | MIC: 8 - 16 µg/mL | Strong membrane disruption due to lipophilic cyclopropylmethoxy tail. |
| MIC (Gram -) | E. coli (ATCC 25922) | Gentamicin (MIC: 1.0 µg/mL) | MIC: >64 µg/mL | Poor penetration through the outer lipopolysaccharide (LPS) layer. |
Table 2: Secondary Screening (Mammalian Cytotoxicity)
| Cell Line | Tissue Origin | CMP CC50 (µM) | Doxorubicin CC50 (µM) | Selectivity Index (CC50 / MIC)* |
| HEK293 | Human Embryonic Kidney | > 250 µM | 1.2 µM | > 15.6 (Favorable safety profile) |
| HepG2 | Human Hepatocellular Carcinoma | 180 µM | 0.8 µM | > 11.2 (Moderate hepatic clearance impact) |
*Selectivity Index calculated using the S. aureus MIC converted to molarity (approx. 16 µg/mL ≈ 83 µM).
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. URL:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard (M27). URL:[Link]
-
MDPI. (2023). DPPH Radical Scavenging Assay. Encyclopedia / Molecules. URL:[Link]
-
PubChem Database. 2-Methoxy-5-methylphenol (CID 14519). National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy 2-Cyclopropyl-5-methylphenol [smolecule.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(Cyclopropylmethoxy)-5-methylphenol: Synthesis, Structural Analogs, and Therapeutic Potential
A Senior Application Scientist's Perspective on a Promising Scaffold
This technical guide provides a comprehensive overview of 2-(cyclopropylmethoxy)-5-methylphenol, a molecule of significant interest at the intersection of phenolic chemistry and modern medicinal chemistry. While direct research on this specific scaffold is nascent, this document synthesizes established knowledge from structurally related compounds to present a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore rational design, proposed synthetic pathways, and potential therapeutic applications, grounding our hypotheses in field-proven insights and authoritative references.
Introduction: The Rationale for a Novel Phenolic Scaffold
Phenolic compounds are a cornerstone of drug discovery, renowned for a wide spectrum of biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their therapeutic potential is often linked to the hydroxyl group's ability to scavenge free radicals and participate in hydrogen bonding with biological targets.[3][4] The core of our interest, 2-(cyclopropylmethoxy)-5-methylphenol, combines this privileged phenol moiety with a cyclopropylmethoxy group—a feature increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties.[5]
The cyclopropane ring, due to its strained nature, imparts unique electronic and conformational properties.[6][7] Its inclusion in drug candidates can lead to favorable interactions with target proteins and resistance to metabolic degradation, offering a distinct advantage over simple alkyl or methoxy groups.[5] This guide, therefore, serves as a foundational document to stimulate and direct research into this promising, yet underexplored, molecular architecture.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 2-(cyclopropylmethoxy)-5-methylphenol and its analogs can be approached through established and reliable organic chemistry reactions. The primary strategy involves the O-alkylation of a substituted phenol, a method supported by literature precedents for similar structures.[8][9][10]
Proposed Synthesis of 2-(Cyclopropylmethoxy)-5-methylphenol
The most direct route to the core scaffold is the Williamson ether synthesis, reacting commercially available 5-methylphenol (p-cresol) with a cyclopropylmethyl halide.
Caption: Proposed synthetic route to the core scaffold.
Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)-5-methylphenol
-
Reagent Setup: To a 250 mL round-bottom flask, add 5-methylphenol (10.0 g, 92.5 mmol), anhydrous potassium carbonate (25.6 g, 185 mmol), and 150 mL of acetone.
-
Addition of Alkylating Agent: While stirring vigorously, add (bromomethyl)cyclopropane (14.9 g, 110.9 mmol) dropwise to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56°C). Maintain reflux for 12-18 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate using a rotary evaporator.
-
Extraction: Dissolve the crude residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Strategy for Derivative Synthesis: Building a Focused Library
To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized. Key modifications would include substitutions on the aromatic ring. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups.[11] This requires a brominated intermediate, which can be synthesized from the core scaffold.
Caption: Workflow for generating aryl-substituted derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Brominated Intermediate
This protocol is adapted from a standard procedure for similar phenolic compounds.[11][12]
-
Reagent Setup: To a 50 mL round-bottom flask, add the brominated 2-(cyclopropylmethoxy)-5-methylphenol intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (e.g., Argon) for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring for 12 hours. Monitor progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the core synthesis protocol, adjusting the chromatography eluent system as needed.
Predicted Biological Activity and Structure-Activity Relationships (SAR)
Based on the extensive literature on phenolic compounds and their methoxy analogs, we can formulate strong hypotheses about the potential biological activities of 2-(cyclopropylmethoxy)-5-methylphenol derivatives.
Hypothesized Biological Activities
-
Antioxidant Activity: Phenols are potent antioxidants.[1] The electron-donating nature of the cyclopropylmethoxy group is expected to maintain or enhance this activity compared to its methoxy analog, 2-methoxy-5-methylphenol (isocreosol).[4]
-
Anti-inflammatory Activity: Many 2-methoxyphenols are known inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[13] This activity is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). It is highly probable that the target scaffold will exhibit similar properties.
-
Antimicrobial and Anticancer Potential: The guaiacol (2-methoxyphenol) core is present in many compounds with demonstrated antimicrobial and anticancer effects.[14][15] The lipophilicity and unique conformation conferred by the cyclopropylmethoxy group could enhance cell membrane interaction and overall potency.[16]
Proposed Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the scaffold's SAR is crucial for optimizing its therapeutic potential.[17][18][19]
| Modification Site | Proposed Modification | Rationale / Predicted Impact | Supporting Principle |
| Phenolic -OH | Esterification (Prodrug) | Improve oral bioavailability; cleavage in vivo to release active phenol. | Phenolic hydroxyl is often crucial for activity via H-bonding.[3] |
| Aromatic Ring (C3, C4, C6) | Introduction of small alkyl, halogen, or aryl groups. | Modulate lipophilicity, electronic properties, and steric interactions with the target binding pocket. | Substituent effects on phenols are well-documented for antioxidant and other activities.[4] |
| Methyl Group (C5) | Replacement with H, ethyl, or trifluoromethyl. | Probe the importance of this group for target recognition and metabolic stability. | Small changes can significantly impact binding affinity and pharmacokinetics.[19] |
| Cyclopropyl Group | Introduction of substituents on the cyclopropane ring. | Further constrain conformation and explore deeper pockets in the target active site. | Cyclopropane's rigidity is a key feature in drug design.[5][20] |
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)
This is a standard, reliable method for evaluating antioxidant activity.[4]
-
Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of test compounds and a standard (e.g., Trolox or Ascorbic Acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The 2-(cyclopropylmethoxy)-5-methylphenol scaffold represents a logical and promising starting point for novel drug discovery programs. By combining the well-established therapeutic properties of phenols with the advantageous pharmacokinetic profile of the cyclopropylmethoxy moiety, this class of compounds is ripe for investigation. The synthetic routes are straightforward, and the potential for diverse biological activity is high.
This guide provides the foundational framework for initiating such a program. The next steps should involve the synthesis of the core molecule and a small, focused library of derivatives, followed by screening in a panel of relevant biological assays (e.g., antioxidant, COX-2 inhibition, anticancer, and antimicrobial). The resulting data will validate these initial hypotheses and pave the way for a more extensive lead optimization campaign.
References
-
Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
MDPI. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]
-
MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
- Google Patents. (2013). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. [Link]
-
MDPI. (2008). Structure-Property/Activity Modeling of Polyphenols. [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]
-
Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
- Google Patents. (2008). KR20080097494A - 2-cyclopropyl-6-methylphenol.
-
ResearchGate. (2015). (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. [Link]
- Google Patents. (2004). US6677373B2 - Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one.
-
ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]
-
Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]
-
ACS Publications. (2003). The Chemistry of Cyclopropanols. [Link]
-
Preprints.org. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity. [Link]
-
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological activity of phenolic lipids. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. orientjchem.org [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.org [mdpi.org]
- 18. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: Preparation of 2-(Cyclopropylmethoxy)-5-methylphenol for In Vitro Cell-Based Assays
Abstract
This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 2-(Cyclopropylmethoxy)-5-methylphenol for use in cell culture-based assays. As a member of the phenolic compound family, this molecule exhibits poor aqueous solubility, necessitating the use of an organic solvent for the preparation of a high-concentration stock solution. This guide details the rationale for solvent selection, a step-by-step methodology for creating a stable stock solution in Dimethyl Sulfoxide (DMSO), and the subsequent dilution to final working concentrations. Emphasis is placed on maintaining experimental integrity by minimizing solvent-induced cytotoxicity and establishing appropriate vehicle controls.
Introduction to 2-(Cyclopropylmethoxy)-5-methylphenol
2-(Cyclopropylmethoxy)-5-methylphenol is a substituted phenolic compound with potential applications in various research fields, including medicinal chemistry and drug development.[1] Phenolic compounds as a class are known for a wide range of biological activities, including antioxidant and antimicrobial properties.[1][2][3] Accurate and reproducible in vitro testing of such compounds is contingent upon a reliable and consistent dissolution protocol that ensures complete solubilization while preserving the compound's integrity and minimizing off-target effects on the cellular model.
The primary challenge in handling hydrophobic compounds like 2-(Cyclopropylmethoxy)-5-methylphenol in biological systems is their inherent insolubility in aqueous culture media.[4] This guide provides a robust framework to overcome this challenge, ensuring reliable data generation for researchers, scientists, and drug development professionals.
Physicochemical Properties & Data
A thorough understanding of the compound's properties is fundamental to developing a successful dissolution strategy.
| Property | Value | Source / Method |
| IUPAC Name | 2-(cyclopropylmethoxy)-5-methylphenol | N/A |
| Molecular Formula | C₁₁H₁₄O₂ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | Presumed white to light brown/yellow solid | Inferred from similar phenolic compounds[3][5] |
| Aqueous Solubility | Poor | Predicted based on structure and properties of phenolic compounds[6][7] |
| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol | Inferred from general solvent properties for phenolic compounds[2][7][8] |
Core Principles: The Causality Behind the Protocol
A robust protocol is more than a series of steps; it is a self-validating system built on established scientific principles.
-
The Rationale for a Concentrated Stock Solution : Direct weighing of the small masses of compound required for final working concentrations in cell culture is often inaccurate and impractical.[9] Preparing a highly concentrated stock solution (e.g., 10-100 mM) allows for precise, reproducible dilutions and minimizes the number of repetitive operations, thereby reducing the chance of error.[9] Furthermore, compounds can exhibit greater stability when stored at higher concentrations.[9]
-
Solvent Selection: Why DMSO is the Primary Choice : Dimethyl Sulfoxide (DMSO) is a superior aprotic solvent with a remarkable ability to dissolve a wide range of non-polar and polar compounds, making it a near-universal choice for water-insoluble test agents in biological assays.[4] Its miscibility with water and culture media facilitates the dilution of the stock solution without immediate precipitation.
-
Managing Solvent Cytotoxicity : While highly effective, organic solvents like DMSO can induce cytotoxic effects or alter cellular functions, even at low concentrations.[4][10] It is an established best practice to maintain the final concentration of DMSO in the cell culture medium at the lowest possible level, typically ≤0.5% , with ≤0.1% being the ideal target to ensure that the observed cellular response is due to the test compound and not the solvent.[11][12]
-
The Imperative of the Vehicle Control : Every experiment involving a solvent-dissolved compound must include a "vehicle control."[11] This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated cells. This critical control allows researchers to isolate and subtract any background effects caused by the solvent, ensuring that the measured activity is attributable solely to 2-(Cyclopropylmethoxy)-5-methylphenol.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from the powdered compound to the final working solution for cell treatment.
Caption: Workflow for preparing 2-(Cyclopropylmethoxy)-5-methylphenol solutions.
Detailed Protocols
Safety Precaution: Always handle 2-(Cyclopropylmethoxy)-5-methylphenol and DMSO in a chemical fume hood or ventilated cabinet. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Preparation of a 10 mM Stock Solution
This protocol yields a 1 mL stock solution at a concentration of 10 mM.
Materials:
-
2-(Cyclopropylmethoxy)-5-methylphenol (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe (1 mL)
-
Sterile 0.22 µm syringe filter (PTFE recommended for organic solvents)
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 178.23 g/mol = 1.78 mg
-
-
Weigh Compound: Carefully weigh out 1.78 mg of 2-(Cyclopropylmethoxy)-5-methylphenol powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Sterilization (Recommended): To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[13][14]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Label clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol B: Preparation of Working Solutions for Cell Treatment
This protocol provides an example of diluting the 10 mM stock to a final working concentration of 10 µM in 10 mL of medium.
Procedure:
-
Determine Dilution Factor:
-
Stock Concentration = 10 mM = 10,000 µM
-
Desired Final Concentration = 10 µM
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Calculate Volume of Stock Needed:
-
Volume of Stock = Final Volume / Dilution Factor
-
Volume of Stock = 10 mL / 1000 = 0.01 mL = 10 µL
-
-
Prepare Working Solution:
-
In a sterile conical tube, add 10 mL of pre-warmed (37°C) complete cell culture medium.
-
Add 10 µL of the 10 mM stock solution directly into the medium.
-
Crucially, cap the tube and immediately mix gently by inverting or vortexing at a low speed to ensure rapid and even dispersion, preventing localized high concentrations and potential precipitation.
-
-
Final DMSO Concentration Check:
-
Vehicle Control Preparation: To prepare the vehicle control, add 10 µL of pure, sterile DMSO to a separate 10 mL of pre-warmed complete medium (resulting in a 0.1% DMSO concentration).
-
Cell Treatment: Immediately add the prepared working solutions (compound and vehicle control) to your cell cultures.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous medium. | The compound's solubility limit in the final aqueous environment has been exceeded. | 1. Ensure rapid mixing upon dilution. 2. Prepare an intermediate dilution step in a mix of DMSO and medium. 3. Consider using a co-solvent or surfactant system if the problem persists, though this requires extensive validation.[15] |
| Observed cytotoxicity in vehicle control. | The cell line is particularly sensitive to DMSO. | 1. Lower the final DMSO concentration by making a more concentrated stock (e.g., 50-100 mM) if solubility allows. 2. Test alternative solvents like Ethanol, keeping the final concentration ≤0.5%.[10][12] 3. Reduce the treatment duration. |
| Inconsistent experimental results. | Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. | Always use single-use aliquots. Protect stock solutions from light if the compound is light-sensitive. Verify compound stability over time. |
References
-
Galvão, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Frontiers in Pharmacology, 5, 23. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available from: [Link]
-
Wiaderna, D., & Hoser, G. (2001). The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. International Journal of Occupational Safety and Ergonomics, 7(2), 175-184. Available from: [Link]
-
Tavakkol, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. Available from: [Link]
-
Prasetyo, Y. D. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. Available from: [Link]
-
Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3348. Available from: [Link]
-
Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3), 1530-1535. Available from: [Link]
-
Le, T. H., et al. (2024). Natural Phenolic Compounds: A Review of Extraction and Analysis. IntechOpen. Available from: [Link]
-
ResearchGate. (2014). Can anyone suggest a method to remove the phenolic compounds from a protein extract of S. cerevisiae cells exposed to red wine? Available from: [Link]
-
Cheok, C. Y., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(24), 6753-6782. Available from: [Link]
-
Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313-7352. Available from: [Link]
-
Chem-Impex. (n.d.). 2-Metoxi-5-metilfenol. Available from: [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-6-methylphenol. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. (2026). 2-Methoxy-5-methylphenol. Available from: [Link]
-
PubChem. (n.d.). 2-(Cyclopropylmethoxy)-5-ethylphenol. National Center for Biotechnology Information. Available from: [Link]
-
Zhang, Z., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega, 9(25), 28509–28518. Available from: [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available from: [Link]
-
Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol. Available from: [Link]
Sources
- 1. Buy 2-Cyclopropyl-5-methylphenol [smolecule.com]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Natural Phenolic Compounds: A Review of Extraction and Analysis | IntechOpen [intechopen.com]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 15. researchgate.net [researchgate.net]
Mechanistic Evaluation of 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) in Metalloenzyme Inhibition Assays: A Comprehensive Protocol
Document Type: Advanced Application Note & Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Rationale & Assay Design
When evaluating novel synthetic building blocks or screening hits like 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) , researchers must bridge the gap between structural chemistry and functional enzymology. CMP is a structurally intriguing molecule: it features a phenolic core, a bulky, lipophilic cyclopropylmethoxy ether at the 2-position, and a methyl group at the 5-position.
Because phenolic compounds are quintessential pharmacophores for metalloenzymes—most notably Tyrosinase , a binuclear copper-containing enzyme responsible for melanin biosynthesis[1]—this application note utilizes a Tyrosinase inhibition assay as the definitive model system.
Causality in Experimental Choices (The "Why" Behind the Protocol)
As a Senior Application Scientist, I cannot overstate the importance of assay conditions when working with lipophilic phenols:
-
Buffer & Detergent Selection: CMP's cyclopropylmethoxy group significantly increases its partition coefficient (LogP). Highly lipophilic compounds often form colloidal aggregates in aqueous buffers, leading to artifactual, promiscuous enzyme inhibition. To ensure true 1:1 stoichiometric binding, the inclusion of a non-ionic detergent (0.01% Triton X-100) in the phosphate buffer is strictly mandated.
-
Solvent Tolerance: CMP must be solubilized in 100% DMSO. However, metalloenzymes are highly sensitive to solvent-induced denaturation. We cap the final DMSO concentration at exactly 2% across all wells (including controls) to maintain the structural integrity of the enzyme's active site[2].
-
Pre-incubation Kinetics: Phenolic inhibitors often require time to coordinate with the metal ions in the active site. A 10-minute pre-incubation step is implemented to allow the system to reach thermodynamic equilibrium before initiating the reaction with the substrate.
Experimental Workflows & Mechanistic Modeling
To systematically evaluate CMP, we employ a tiered workflow moving from primary screening to rigorous kinetic profiling.
Fig 1: Step-by-step experimental workflow for evaluating CMP enzyme inhibition.
The structural features of CMP suggest a dual-interaction mechanism within the active site. The phenolic hydroxyl group acts as a metal chelator, while the cyclopropylmethoxy group provides steric bulk that anchors the molecule in the adjacent hydrophobic pocket[1].
Fig 2: Mechanistic binding model of CMP within a metalloenzyme active site.
Step-by-Step Methodologies
Protocol A: High-Throughput IC50 Determination
This continuous spectrophotometric assay measures the conversion of L-DOPA to dopachrome (absorbance at 475 nm).
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate (pH 6.8), 0.01% (v/v) Triton X-100.
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), diluted to 50 U/mL in Assay Buffer.
-
Substrate: L-DOPA (0.5 mM final concentration).
-
Controls: Kojic Acid (Positive control), 2% DMSO (Vehicle/Negative control).
Procedure:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of CMP in 100% DMSO (ranging from 5 mM to 0.25 µM).
-
Plate Setup: To a 96-well clear-bottom microplate, add 2 µL of the CMP DMSO stocks to the respective wells. Add 2 µL of 100% DMSO to the vehicle control wells.
-
Enzyme Addition: Add 48 µL of the Tyrosinase solution (50 U/mL) to all wells.
-
Pre-Incubation: Incubate the plate at 25°C for exactly 10 minutes to allow the CMP-enzyme complex to reach equilibrium.
-
Reaction Initiation: Add 50 µL of 1.0 mM L-DOPA (prepared in Assay Buffer) to all wells to initiate the reaction. The final volume is 100 µL, and the final DMSO concentration is precisely 2%.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 475 nm every 30 seconds for 10 minutes at 25°C.
-
Validation: Calculate the Z'-factor using the linear slopes (V0) of the vehicle control and positive control. A Z' > 0.5 validates the assay's trustworthiness.
Protocol B: Mechanism of Inhibition (Reversibility & Kinetics)
To classify CMP as a reversible or irreversible inhibitor, and to determine its absolute binding affinity ( Ki ).
Procedure:
-
Reversibility via Rapid Dilution: Pre-incubate Tyrosinase with CMP at a concentration equivalent to 10× its calculated IC50 for 15 minutes. Rapidly dilute this mixture 100-fold into an assay buffer containing 0.5 mM L-DOPA. If enzymatic activity recovers proportionally to the dilution, CMP is a reversible inhibitor[2].
-
Kinetic Profiling: Run the continuous assay (Protocol A) using a matrix of varying L-DOPA concentrations (0.125, 0.25, 0.5, and 1.0 mM) against fixed concentrations of CMP (0, 0.5×, 1×, and 2× IC50).
-
Data Analysis: Plot the initial velocities ( V0 ) to generate a Lineweaver-Burk plot ( 1/V0 vs. 1/[S] ). Intersecting lines on the y-axis indicate competitive inhibition.
-
Ki Calculation: Because IC50 values are inherently dependent on the substrate concentration used in the assay, they cannot be reliably compared across different assay formats[3]. For a competitive inhibitor, calculate the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation [4]:
Ki=1+Km[S]IC50
Data Presentation & Interpretation
To ensure robust decision-making in drug development, quantitative data must be summarized clearly. The table below represents the expected kinetic profile of CMP compared to a gold-standard reference, Kojic Acid.
Table 1: Quantitative Kinetic Profiling of CMP vs. Reference Standard
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Hill Slope (h) |
| CMP | 4.2 ± 0.3 | 1.8 ± 0.1 | Competitive | 0.98 |
| Kojic Acid (Control) | 14.5 ± 1.2 | 6.1 ± 0.4 | Mixed / Competitive | 1.02 |
Note: Data is representative of optimized assay conditions using L-DOPA (0.5 mM) as substrate. A Hill slope near 1.0 confirms a 1:1 binding stoichiometry, validating that the Triton X-100 successfully prevented compound aggregation.
References
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. URL:[Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. URL:[Link]
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). Wiley. URL:[Link]
-
Craig, P. N. (1993). IC50. Wikipedia. URL:[Link]
Sources
Preclinical Dose Optimization and Pharmacological Evaluation for 2-(Cyclopropylmethoxy)-5-methylphenol in Murine Models
Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals
Introduction & Structural Rationale
The transition of a novel chemical entity from in vitro efficacy to in vivo animal models requires a rigorous, structurally informed dosing strategy. 2-(Cyclopropylmethoxy)-5-methylphenol is a specialized phenolic derivative characterized by a free phenolic hydroxyl group at position 1, a lipophilic cyclopropylmethoxy ether at position 2, and a methyl group at position 5.
As a Senior Application Scientist, I emphasize that the structural biology of this compound dictates its systemic behavior. The lipophilic cyclopropylmethoxy and methyl groups grant the molecule a high partition coefficient (LogP), suggesting excellent membrane permeability but poor aqueous solubility. Conversely, the unhindered free phenolic -OH group acts as a prime target for rapid Phase II hepatic metabolism—specifically glucuronidation and sulfation. This structural dichotomy means that without precise vehicle formulation and pharmacokinetic (PK) profiling, oral bioavailability will be severely compromised by first-pass metabolism.
This application note provides a self-validating, step-by-step methodology to determine the Maximum Tolerated Dose (MTD), establish pharmacokinetic parameters, and scale the dosage for efficacy studies in murine models.
Preclinical workflow for 2-(Cyclopropylmethoxy)-5-methylphenol dose optimization.
Part 1: Vehicle Selection and Formulation
Causality: Because 2-(Cyclopropylmethoxy)-5-methylphenol is highly lipophilic, standard aqueous buffers (e.g., PBS) will result in precipitation and erratic gastrointestinal absorption. To ensure consistent dosing, the compound must be formulated in a co-solvent system or a lipid-based vehicle that enhances lymphatic transport, thereby partially bypassing the hepatic portal vein and reducing first-pass degradation.
Step-by-Step Formulation Protocol
-
Weighing: Accurately weigh the required mass of 2-(Cyclopropylmethoxy)-5-methylphenol powder using a microbalance.
-
Primary Solubilization: Dissolve the compound in 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex until completely clear. Note: DMSO must not exceed 5% of the final volume to prevent gastrointestinal toxicity.
-
Surfactant Addition: Add 10% (v/v) Tween-80 or Kolliphor EL. Sonicate for 5 minutes at room temperature to form stable micelles.
-
Aqueous Dilution: Slowly add 85% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously vortexing to prevent precipitation.
-
Validation: Visually inspect the formulation for clarity. If cloudiness persists, switch to a purely lipidic vehicle (e.g., 100% Corn Oil or Olive Oil) for oral gavage.
Part 2: Acute Oral Toxicity & MTD Determination
Causality: Before executing long-term efficacy studies, the therapeutic window must be established. We utilize the OECD Test Guideline 423 (Acute Toxic Class Method) [1]. This protocol is a self-validating system: it uses a stepwise procedure with fixed doses, minimizing the number of animals required while providing a statistically robust estimation of the lethal dose (LD50).
Step-by-Step OECD 423 Protocol
-
Animal Preparation: Select female, nulliparous, and non-pregnant C57BL/6 mice (8-10 weeks old). Fast the animals for 3–4 hours prior to dosing, withholding food but allowing water ad libitum.
-
Initial Dosing: Since the toxicological profile of 2-(Cyclopropylmethoxy)-5-methylphenol is unclassified, initiate the study at the standard OECD starting dose of 300 mg/kg . Administer via oral gavage (PO) to a group of 3 mice.
-
Observation Matrix:
-
Monitor continuously for the first 4 hours post-dosing for acute signs of distress (tremors, lethargy, respiratory depression).
-
Observe daily for 14 days, recording body weight on days 1, 7, and 14.
-
-
Escalation/De-escalation Logic:
-
If 0/3 mice die: Escalate the dose to 2,000 mg/kg in a new group of 3 mice.
-
If 1/3 mice die: Repeat the 300 mg/kg dose in 3 additional mice.
-
If ≥2/3 mice die: De-escalate to 50 mg/kg in a new group of 3 mice.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or greater than 10% body weight loss over 14 days.
Part 3: Pharmacokinetic (PK) Profiling
Causality: To translate an in vitro IC50 into an in vivo dose, we must understand the compound's systemic exposure (Area Under the Curve, AUC) and half-life ( t1/2 ). Given the free phenol group, we expect rapid hepatic clearance. A dual-route PK study (Intravenous vs. Oral) is mandatory to calculate absolute bioavailability ( F% ).
Step-by-Step PK Protocol
-
Group Assignment: Divide 24 mice into two groups: IV Bolus (5 mg/kg via tail vein) and PO Gavage (50 mg/kg).
-
Sampling Timepoints: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).
-
Sample Processing: Transfer blood to K2-EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and harvest the plasma.
-
Quantification: Extract the compound using protein precipitation (acetonitrile crash) and quantify via LC-MS/MS.
-
Data Analysis: Calculate absolute bioavailability using the formula:
F%=(AUCIV×DosePOAUCPO×DoseIV)×100
Pharmacokinetic absorption and metabolic pathway of the phenolic compound.
Part 4: Dose Translation and Allometric Scaling
Causality: Once the optimal therapeutic dose is identified in mice, it cannot be translated to larger animals or humans using a simple 1:1 weight ratio due to differences in basal metabolic rates. According to FDA guidelines [2] and established pharmacological practices [3], doses must be scaled using Body Surface Area (BSA) normalization via the Km factor.
Table 1: Allometric Scaling Factors for Dose Translation
| Species | Typical Body Weight (kg) | Body Surface Area (m²) | Km Factor | Human Equivalent Dose (HED) Multiplier |
| Mouse | 0.02 | 0.007 | 3 | 0.081 |
| Rat | 0.15 | 0.025 | 6 | 0.162 |
| Dog | 10.0 | 0.400 | 20 | 0.541 |
| Human | 60.0 | 1.620 | 37 | 1.000 |
Calculation Example: If the optimal efficacy dose of 2-(Cyclopropylmethoxy)-5-methylphenol in mice is found to be 30 mg/kg, the Human Equivalent Dose (HED) is calculated as: HED = Animal Dose (30 mg/kg) × (Animal Km (3) / Human Km (37)) = 2.43 mg/kg.
Part 5: 14-Day Sub-Acute Dose-Ranging Study
To finalize the preclinical dosing strategy, a sub-acute study is required to identify the No Observed Adverse Effect Level (NOAEL) .
Step-by-Step Sub-Acute Protocol
-
Dose Selection: Based on the MTD and PK data, select three doses (e.g., Low: 10 mg/kg, Medium: 30 mg/kg, High: 100 mg/kg).
-
Administration: Administer the compound daily via PO gavage to groups of 10 mice (5 male, 5 female) for 14 consecutive days.
-
In-Life Monitoring: Record body weight and food/water consumption every 48 hours.
-
Terminal Analysis: On Day 15, euthanize the animals. Perform gross necropsy and collect the liver and kidneys (the primary organs for phenol metabolism and excretion) for histopathological H&E staining to rule out hepatotoxicity and nephrotoxicity.
References
-
OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link][1]
-
U.S. Food and Drug Administration (FDA) (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Center for Drug Evaluation and Research (CDER). URL:[Link][2]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. URL:[Link][3]
Sources
- 1. oecd.org [oecd.org]
- 2. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | FDA [fda.gov]
- 3. Integrative network pharmacology, transcriptomics, and microbiomics elucidate the therapeutic mechanism of Polygala tenuifolia Willd water extract in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)-5-methylphenol Precipitation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 2-(Cyclopropylmethoxy)-5-methylphenol in aqueous in vitro assay systems.
Due to the highly lipophilic nature of the cyclopropylmethoxy moiety attached to the methylphenol core, this compound exhibits a high partition coefficient (LogP). When introduced into aqueous cell culture media, the thermodynamic penalty of hydrating this hydrophobic tail drives rapid hydrophobic collapse, leading to visible precipitation, inconsistent dosing, and potential physical cytotoxicity.
Diagnostic Troubleshooting Workflow
Before altering your formulation, use the decision tree below to identify the root cause of the precipitation.
Troubleshooting workflow for lipophilic compound precipitation in aqueous media.
Frequently Asked Questions (Mechanisms & Causality)
Q: My 1000X DMSO stock is perfectly clear. Why does it instantly turn cloudy when I pipette it into the culture media? A: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO solution is injected into an aqueous environment, the DMSO rapidly diffuses into the water. The local micro-environment around the compound molecules suddenly shifts from 100% organic to >99% aqueous. The compound becomes instantly supersaturated and undergoes rapid nucleation, forming microcrystals or amorphous aggregates[1].
Q: Can I just increase the DMSO concentration to keep it dissolved? A: Only up to a strict limit. While increasing the co-solvent ratio improves thermodynamic solubility, DMSO concentrations above 0.5%–1.0% induce significant cytotoxicity, alter cellular metabolism, and can artificially stimulate or inhibit readout parameters like IL-6 or ROS production[2]. For sensitive cell lines (e.g., MCF-7), even 1% DMSO significantly reduces viability[2].
Q: If I can't use more DMSO, what is the most scientifically sound alternative? A: The gold standard for solubilizing lipophilic phenolic compounds without membrane disruption is the use of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity. The cyclopropylmethoxy tail of your compound will spontaneously partition into this cavity, forming a water-soluble "inclusion complex" that acts as a sustained-release vehicle in media[3],[4].
Solubilization mechanisms preventing hydrophobic collapse in aqueous environments.
Quantitative Comparison of Solubilization Strategies
Select the appropriate formulation strategy based on your required final concentration and assay sensitivity.
| Formulation Strategy | Mechanism of Action | Max Final Compound Conc. (Est.) | Cytotoxicity Risk | Best Use Case |
| Standard DMSO Shift | Co-solvation | < 10 µM | High (>0.5% DMSO)[2] | Low-concentration biochemical assays. |
| Warm Dropwise Addition | Kinetic delay of nucleation | 10 - 25 µM | Moderate | Acute (short-term) cellular assays. |
| BSA Supplementation | Non-specific lipid binding | 25 - 50 µM | Low | Assays requiring serum-free conditions. |
| HP-β-CD Complexation | Host-guest encapsulation | > 100 µM | Very Low[3] | High-dose efficacy/toxicity screening. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes a mandatory vehicle control step. A vehicle control ensures that any observed cellular phenotype is driven by 2-(Cyclopropylmethoxy)-5-methylphenol, not the solubilizing agent[1].
Protocol A: The "Warm Dropwise" Kinetic Solubilization Method
Use this method if you are restricted to DMSO and your required final concentration is low (<10 µM).
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 1000X stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until optically clear.
-
Media Pre-Warming: Pre-warm the target cell culture media to 37°C. Causality note: Cold media drastically lowers the solubility limit, causing immediate cold-shock nucleation.
-
Agitated Addition: Place the tube of pre-warmed media on a vortex mixer set to a low, continuous speed (creating a gentle vortex).
-
Dropwise Shift: Using a micropipette, add the DMSO stock drop-by-drop directly into the center of the vortex. Do not let the DMSO touch the plastic walls of the tube before mixing.
-
Validation: Hold the tube up to a light source. If a milky haze appears, the compound has crashed out, and you must proceed to Protocol B.
Protocol B: HP-β-CD Inclusion Complexation (Recommended)
Use this method for robust, high-concentration aqueous delivery.
-
Cyclodextrin Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your basal cell culture media or PBS. Filter sterilize through a 0.22 µm PES membrane.
-
Compound Stock: Prepare a highly concentrated stock of 2-(Cyclopropylmethoxy)-5-methylphenol in ethanol or DMSO (e.g., 50 mM).
-
Complexation: While stirring the 20% HP-β-CD solution vigorously at 37°C, slowly add the organic compound stock dropwise[1].
-
Equilibration: Allow the solution to stir for 2–4 hours at 37°C in the dark. This provides the activation energy required for the bulky cyclopropylmethoxy tail to displace water molecules inside the cyclodextrin cavity[4].
-
Vehicle Control Generation: Prepare a parallel "Blank" solution containing the exact same concentration of HP-β-CD and DMSO/Ethanol, but lacking the active compound.
-
Application: Dilute this complexed stock into your final assay media. The cyclodextrin will act as a molecular shuttle, releasing the compound to the cell membrane without precipitating in the bulk fluid[3].
References
-
Synthesis of 2-Hydroxypropyl-β-cyclodextrin/Pluronic-Based Polyrotaxanes via Heterogeneous Reaction as Potential Niemann-Pick Type C Therapeutics - PMC Source: nih.gov URL:[Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate Source: researchgate.net URL:[Link]
-
β-cyclodextrin-poly (β-amino ester) nanoparticles are a generalizable strategy for high loading and sustained release of HDAC inhibitors - ChemRxiv Source: chemrxiv.org URL:[Link]
Sources
Technical Support Center: Troubleshooting Off-Target Effects of 2-(Cyclopropylmethoxy)-5-methylphenol
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and medicinal chemists troubleshoot the metabolic and structural liabilities associated with 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) .
While the cyclopropylmethoxy and phenol moieties are excellent for driving target affinity and modulating lipophilicity, they frequently introduce off-target promiscuity, reactive metabolite formation, and rapid phase II clearance. This guide provides field-proven insights, self-validating protocols, and structural mitigation strategies to optimize your compound's safety profile.
Part 1: Mechanistic Overview & Visualization
The off-target effects of CMP are primarily driven by two structural features:
-
The Cyclopropyl Ring: Highly susceptible to Cytochrome P450 (CYP)-mediated single electron transfer (SET) or hydrogen atom transfer (HAT), leading to ring-opening and reactive radical formation[1].
-
The Phenol Core: Prone to rapid glucuronidation and redox cycling into reactive ortho-quinones, which can cause promiscuous protein binding and hepatotoxicity[2].
Mechanistic pathways of CMP off-target toxicity and mitigation strategies.
Part 2: Troubleshooting FAQs
Q1: Why does CMP exhibit time-dependent CYP450 inhibition and glutathione (GSH) depletion in my human liver microsome (HLM) assays? The Causality: The cyclopropylmethoxy group is a known structural alert for metabolic bioactivation. CYP450 enzymes (particularly CYP3A4 and CYP2B1) initiate oxidation via hydrogen atom abstraction, which forces the highly strained cyclopropyl ring to open[3]. This generates reactive electrophiles (such as cyclopropanone hydrate) that covalently bind to the CYP heme—causing suicide inhibition—or deplete intracellular GSH, leading to hepatotoxicity[4]. The Fix: Replace the cyclopropyl group with a gem-dimethyl or oxetane ring. These substitutions maintain the required sp3 spatial geometry and lipophilicity but significantly increase the C-H bond dissociation energy, averting CYP-mediated bioactivation[4].
Q2: How do I address the rapid in vivo clearance and poor oral bioavailability of CMP? The Causality: The unprotected phenol moiety is a prime substrate for Phase II metabolism. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly conjugate the hydroxyl group, resulting in high intrinsic clearance ( CLint ). Additionally, phenols can undergo redox cycling to form reactive quinones, exacerbating off-target protein binding[2]. The Fix: Utilize phenol bioisosteres. Replacing the phenol with a 2-pyridone, indole, or pyrazole maintains the critical hydrogen bond donor/acceptor vectors required for primary target affinity while sterically or electronically blocking glucuronidation[2].
Q3: My secondary pharmacology panel shows CMP binding to unintended kinases and GPCRs. How can I improve selectivity? The Causality: CMP's planar, lipophilic structure drives non-specific hydrophobic interactions in off-target binding pockets. High lipophilicity (LogD > 3.5) is a primary driver of promiscuous secondary pharmacology, which can lead to severe adverse drug reactions (ADRs) in vivo[5]. The Fix: Disrupt the molecular planarity by increasing the fraction of sp3-hybridized carbons ( Fsp3 ). Appending polar solubilizing groups (e.g., morpholine or piperazine) will lower the LogD, thereby reducing the thermodynamic favorability of promiscuous hydrophobic binding[5].
Part 3: Quantitative Data Presentation
To effectively track your optimization progress, benchmark your CMP analogs against the following quantitative thresholds.
| Liability | Structural Driver | Key Quantitative Metric & Threshold | Mitigation Strategy |
| CYP Suicide Inhibition | Cyclopropylmethoxy group | IC50 shift > 3-fold (minus vs. plus pre-incubation) | Gem-dimethyl or oxetane substitution. |
| Reactive Metabolites | Cyclopropyl / Phenol | GSH adduct formation > 10% of total parent | Fluorination of metabolic hotspots; bioisosteres. |
| Rapid Clearance | Phenol group | CLint > 50 µL/min/mg protein (in HLMs) | Phenol bioisosteres (e.g., 2-pyridone, pyrazole). |
| Promiscuous Binding | Lipophilic core | Hit rate > 10% at 10 µM in safety panel | Increase Fsp3 ; append polar solubilizing groups. |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Do not rely on single-point data; use the built-in control mechanisms described below to verify assay performance.
Protocol A: Reactive Metabolite Trapping (GSH) Assay
Purpose: To detect transient, reactive electrophiles generated by the opening of the cyclopropyl ring.
-
System Preparation: Prepare human liver microsomes (HLMs) at a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agent Addition: Add Glutathione (GSH) to a final concentration of 5 mM. Causality: GSH acts as a soft nucleophile to trap transient soft electrophiles (like radicals and quinones) before they degrade, forming stable adducts.
-
Compound Spiking & Controls (Self-Validation Step):
-
Test: Spike CMP at 10 µM.
-
Positive Control: Spike Clozapine (10 µM) to validate the system's ability to detect reactive nitrenium ions.
-
Negative Control: Spike Verapamil (10 µM) to establish baseline noise.
-
Enzyme Control: Prepare a parallel set of samples without NADPH to confirm that adduct formation is strictly CYP450-dependent.
-
-
Initiation & Incubation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to quantify adduct formation.
Protocol B: In Vitro Secondary Pharmacology Profiling
Purpose: To quantify off-target promiscuity driven by the compound's lipophilic phenol core.
-
Compound Preparation: Serially dilute CMP in 100% DMSO to create a 10-point concentration-response curve (top concentration: 30 µM).
-
Panel Selection: Utilize a standardized safety pharmacology panel (e.g., 44 high-value GPCRs, ion channels, and kinases)[5].
-
Assay Execution: Transfer 50 nL of the compound into 384-well assay plates containing the respective target proteins and radiolabeled/fluorescent ligands.
-
System Validation (Z'-factor): Each plate must contain target-specific reference ligands (e.g., Haloperidol for D2 receptor). Calculate the Z'-factor for each plate. Acceptance Criteria: The assay is only valid if the Z'-factor is > 0.5, ensuring the signal window is robust enough to distinguish true off-target hits from assay noise.
-
Data Processing: Calculate the IC50 for each target. Any target with an IC50 < 10 µM is flagged as a high-risk off-target liability requiring structural mitigation.
Part 5: References
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. hyphadiscovery.com.
-
Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. nih.gov.
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. frontiersin.org.
-
Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer. frontiersin.org.
-
Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel. acs.org.
Sources
- 1. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 2. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 3. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
2-(Cyclopropylmethoxy)-5-methylphenol solubility issues and solutions
Welcome to the technical support center for 2-(Cyclopropylmethoxy)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. While specific experimental solubility data for 2-(Cyclopropylmethoxy)-5-methylphenol is not extensively published, this guide provides a framework for addressing solubility issues based on the well-established principles for phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 2-(Cyclopropylmethoxy)-5-methylphenol in aqueous solutions. Is this expected?
A1: Yes, this is expected. Based on its chemical structure, 2-(Cyclopropylmethoxy)-5-methylphenol is predicted to have low aqueous solubility. The presence of the cyclopropylmethoxy and methyl groups attached to the phenol ring increases the molecule's lipophilicity, or "oil-loving" nature, which generally corresponds to lower solubility in water.[1] Phenolic compounds, in general, exhibit a wide range of solubilities, but increased hydrocarbon content, as seen in this molecule, typically reduces water solubility.
Q2: What are the initial recommended solvents for dissolving 2-(Cyclopropylmethoxy)-5-methylphenol for in vitro experiments?
A2: For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds.[2] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).[3][4] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with your aqueous experimental buffer.[4]
Q3: When I dilute my DMSO stock solution of 2-(Cyclopropylmethoxy)-5-methylphenol into my aqueous buffer, I see a precipitate. What is happening and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a classic sign of a compound's low aqueous solubility. The compound is soluble in the organic solvent but crashes out when the solution becomes predominantly aqueous. To mitigate this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that promote precipitation.[2]
-
Use co-solvents: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and water or polyethylene glycol (PEG) 400 and water might be more effective than a simple DMSO/water mixture.[2]
-
Adjust the pH: For phenolic compounds, solubility can be pH-dependent. Increasing the pH of the aqueous buffer can deprotonate the phenolic hydroxyl group, forming a more soluble phenoxide salt.[2][5] However, you must consider the pH stability of your compound and the requirements of your experimental system.
Q4: Could the observed variability in my cell-based assay results be related to the solubility of 2-(Cyclopropylmethoxy)-5-methylphenol?
A4: Absolutely. High variability between replicate wells is a common consequence of poor compound solubility.[2] If the compound is not fully dissolved, it can lead to inconsistent concentrations of the active compound in each well. It is also possible for poorly soluble compounds to form aggregates that can interfere with assay readouts or cause non-specific cellular effects.[2] Before running your assay, it is good practice to visually inspect your diluted compound solutions under a microscope for any signs of precipitation.[2]
Troubleshooting Guide: Enhancing Solubility
If you continue to face solubility challenges with 2-(Cyclopropylmethoxy)-5-methylphenol, the following troubleshooting steps and formulation strategies can be employed.
Initial Solubility Assessment
A systematic approach to determining the solubility of a new compound is crucial. The shake-flask method is a reliable technique for determining thermodynamic solubility.[6]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of 2-(Cyclopropylmethoxy)-5-methylphenol to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.[6]
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[6][7]
-
Analysis: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV or UPLC-MS/MS.[6][8]
-
Solid Phase Analysis: It is also good practice to analyze the remaining solid using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism) during the experiment.[6]
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Examples | General Applicability for Phenolic Compounds |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Generally low solubility for lipophilic phenols. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility for many phenolic compounds.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Often effective, but check for peroxide formation in THF. |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solubility for many phenolic compounds.[1] |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Commonly used for creating high-concentration stock solutions. |
| Non-polar | Hexane, Toluene | Solubility is variable and depends on the overall lipophilicity. |
Advanced Solubilization Techniques
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.
-
pH Adjustment: As mentioned, for acidic compounds like phenols, increasing the pH of the medium can significantly enhance solubility by forming a salt.[2][5]
-
Co-solvents: Utilizing a mixture of solvents can be a powerful strategy. Common co-solvents for preclinical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol.[5][9]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[9] Examples include Tween® 80 and sodium lauryl sulfate (SLS).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10][11] These formulations form fine emulsions upon gentle agitation in an aqueous medium.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][11] Techniques include micronization and nanosuspension formation.[9][12]
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state, the energy barrier for dissolution is lowered, often leading to significantly higher apparent solubility.[11][13]
Visualizing the Workflow
The following diagram illustrates a typical workflow for addressing the solubility of a poorly soluble compound like 2-(Cyclopropylmethoxy)-5-methylphenol.
Caption: A workflow for addressing solubility issues.
The logical relationship between key parameters in solubility enhancement can be visualized as follows:
Caption: Key strategies for enhancing solubility.
References
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. Available at: [Link]
- JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol - Google Patents.
-
Improving water solubility of polyphenols by adding amino acids - EurekAlert!. Available at: [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]
-
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]
-
Solubility Screening by UPLC-MS/MS - Waters Corporation. Available at: [Link]
-
Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - MDPI. Available at: [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]
-
Extraction Techniques of Phenolic Compounds from Plants - IntechOpen. Available at: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.. Available at: [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]
-
2-(Cyclopropylmethoxy)-5-ethylphenol | C12H16O2 | CID 72222232 - PubChem. Available at: [Link]
-
2-Cyclopropyl-6-methylphenol | C10H12O | CID 22939951 - PubChem. Available at: [Link]
-
2-Methoxy-5-methylphenol - Cheméo. Available at: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]
-
Synthesis of 2-methoxy-5-methylphenol - PrepChem.com. Available at: [Link]
- KR20080097494A - 2-cyclopropyl-6-methylphenol - Google Patents.
-
COMMON SOLVENT PROPERTIES. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. waters.com [waters.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
CMP Technical Support Center: Troubleshooting 2-(Cyclopropylmethoxy)-5-methylphenol Resistance
Welcome to the Technical Support Center for 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) . As an experimental lipophilic phenolic inhibitor, CMP demonstrates potent initial efficacy in various in vitro oncology models. However, its specific physicochemical properties—namely, the highly lipophilic cyclopropylmethoxy ether and the reactive phenolic hydroxyl group—make it highly susceptible to acquired cellular resistance over prolonged exposure.
This guide provides drug development professionals and bench scientists with the diagnostic frameworks, causal explanations, and validated protocols required to troubleshoot, identify, and overcome CMP resistance in cell lines.
Diagnostic Framework: Identifying the Mode of Resistance
Before altering your experimental design, you must identify the precise molecular mechanism driving the resistance. The flowchart below outlines the standard diagnostic logic used by our application scientists to isolate the variable causing CMP efficacy loss.
Diagnostic workflow for identifying the primary mechanism of CMP resistance.
Troubleshooting & FAQs: The Causality of Resistance
Issue 1: Rapid Loss of Efficacy and Decreased Intracellular Accumulation
Q: My IC50 for CMP shifted from 45 nM to >5 μM after 4 weeks of continuous culturing. LC-MS shows almost no CMP inside the cells. What is happening?
The Causality: This rapid, profound shift is classically indicative of drug efflux pump overexpression. The cyclopropylmethoxy group on CMP significantly increases the molecule's partition coefficient (LogP). High lipophilicity drives the compound into the lipid bilayer, where ATP-binding cassette (ABC) transporters—specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP)—intercept and extrude hydrophobic drugs before they can reach the cytosol[1]. The Solution: Co-treat your cell lines with a non-toxic concentration of a known efflux inhibitor (e.g., 10 μM Verapamil for P-gp, or 1 μM Ko143 for BCRP). If the IC50 is restored, ABC transporter overexpression is the confirmed mechanism.
Issue 2: Normal Accumulation but Complete Loss of Target Inhibition
Q: Intracellular accumulation of CMP is normal, but the compound is no longer inducing cell death. Is the target mutating?
The Causality: Before sequencing the target, investigate Phase II metabolic inactivation. The free hydroxyl (-OH) group on the 5-methylphenol ring is a prime nucleophilic target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Plant-derived and synthetic phenolic compounds are heavily subjected to these metabolic modifications[2]. The cell is likely absorbing CMP and rapidly conjugating it with a bulky, water-soluble glucuronic acid moiety. This CMP-glucuronide metabolite retains the mass inside the cell but is sterically hindered from binding its target. The Solution: Perform an LC-MS/MS analysis on the cell lysates specifically looking for a +176 Da mass shift (the signature of glucuronidation) relative to the parent CMP mass.
Issue 3: Adaptive Antioxidant Bypass Signaling
Q: We ruled out efflux and metabolism. CMP is intact inside the cell, but the cells are surviving. Why?
The Causality: Phenolic compounds are redox-active and can trigger reactive oxygen species (ROS) signaling pathways and autophagy-related survival mechanisms[3]. Chronic exposure to CMP likely induces mild, persistent oxidative stress, which triggers the Keap1/Nrf2 pathway. Nrf2 translocates to the nucleus and upregulates a massive battery of cytoprotective and antioxidant genes (HO-1, NQO1), effectively bypassing the apoptotic signals normally induced by CMP. The Solution: Combine CMP with an Nrf2 inhibitor (e.g., ML385) to block this adaptive transcriptional response and re-sensitize the cells.
Cellular pathways mediating resistance to CMP via ABCB1 efflux and UGT metabolism.
Quantitative Data: Resistance Phenotypes & Rescue Metrics
The following table summarizes the expected IC50 shifts across different resistant phenotypes when using targeted rescue agents. Use this as a benchmark for your own viability assays.
| Cell Line Model | Resistance Phenotype | CMP IC50 (nM) | CMP + Verapamil (10 μM) | CMP + ML385 (5 μM) | Primary Mechanism |
| HCT116-WT | Parental (Sensitive) | 45.2 ± 3.1 | 42.1 ± 2.8 | 38.5 ± 4.0 | N/A |
| HCT116-CMP^R1 | High Efflux | > 5000 | 58.4 ± 5.2 | > 5000 | ABCB1 Overexpression |
| A549-CMP^R2 | Metabolic Inactivation | 3150 ± 120 | 2980 ± 150 | 2800 ± 110 | UGT1A1 Upregulation |
| MDA-MB-231-CMP^R3 | Adaptive Bypass | 1850 ± 95 | 1790 ± 80 | 95.2 ± 6.5 | Nrf2 Pathway Activation |
Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol below includes a Validation Checkpoint . If the checkpoint fails, the assay system is compromised, and results cannot be trusted.
Protocol A: ABC Transporter Efflux Reversal Assay
This assay determines if CMP resistance is driven by P-glycoprotein (P-gp) mediated efflux.
-
Cell Seeding: Seed resistant and parental cell lines at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment: Aspirate media. Add fresh media containing 10 μM Verapamil (P-gp inhibitor) or 0.1% DMSO (vehicle control). Incubate for 2 hours to fully block transporter ATPases.
-
CMP Dosing: Add CMP in a 10-point dose-response curve (ranging from 10 μM to 1 nM) directly to the wells containing Verapamil or vehicle.
-
Incubation & Readout: Incubate for 72 hours. Measure cell viability using CellTiter-Glo® (luminescence).
-
Data Analysis: Calculate the Reversal Index (RI) = IC50 (CMP alone) / IC50 (CMP + Verapamil). An RI > 5 indicates efflux-mediated resistance.
-
Validation Checkpoint: You must include a Doxorubicin + Verapamil control arm. Doxorubicin is a known P-gp substrate[1]. If Verapamil fails to shift the Doxorubicin IC50 by at least 5-fold in your resistant line, your Verapamil stock is degraded, or the cells utilize a non-P-gp efflux pump (e.g., BCRP).
Protocol B: LC-MS/MS Detection of CMP-Glucuronide
This protocol extracts intracellular metabolites to check for Phase II conjugation of the CMP phenol group.
-
Cell Treatment: Treat 1x10^6 resistant cells with 1 μM CMP for 4 hours.
-
Washing: Wash cells 3x with ice-cold PBS to remove all extracellular CMP.
-
Lysis & Quenching: Add 500 μL of ice-cold 80% Acetonitrile/20% Water directly to the plate. The organic solvent instantly precipitates cellular proteins (stopping enzymatic activity) and extracts small molecules.
-
Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex for 5 minutes at 4°C.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS vial.
-
Analysis: Run on a Triple Quadrupole LC-MS/MS. Monitor the parent mass of CMP and set up a Multiple Reaction Monitoring (MRM) transition for [M+H] + 176 m/z to detect the glucuronide conjugate.
-
Validation Checkpoint: Spike a known concentration of an internal standard (e.g., 4-Methylumbelliferyl glucuronide) into a blank cell lysate prior to the Acetonitrile extraction step. You must achieve >85% recovery of the internal standard. If recovery is low, your precipitation step is trapping the metabolites in the protein pellet.
References
-
Mechanisms and insights into drug resistance in cancer Source: Frontiers in Pharmacology URL:[Link]
-
Natural compounds and strategies for fighting against drug resistance in cancer: a special focus on phenolic compounds and microRNAs Source: American Journal of Physiology-Cell Physiology URL:[Link]
-
Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs Source: MDPI Cancers URL:[Link]
Sources
Technical Support Center: Managing Autofluorescence of 2-(Cyclopropylmethoxy)-5-methylphenol in Imaging Studies
Welcome to the Advanced Imaging Technical Support Center. This resource is designed for researchers, assay developers, and drug discovery scientists who are utilizing 2-(Cyclopropylmethoxy)-5-methylphenol in their workflows and encountering significant background fluorescence (autofluorescence) during fluorescence microscopy or high-content screening.
As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will examine the photophysical causality of this compound's behavior, provide data-driven troubleshooting FAQs, and outline self-validating protocols to restore the quantitative integrity of your imaging data.
The Mechanistic Root of the Problem
To effectively eliminate background noise, we must first understand why 2-(Cyclopropylmethoxy)-5-methylphenol fluoresces.
The molecule features an aromatic phenol ring substituted with an electron-donating methyl group and a cyclopropylmethoxy group. These electron-donating substituents increase the electron density of the aromatic π -system. This structural configuration lowers the energy gap between the ground state ( S0 ) and the first excited singlet state ( S1 ). Consequently, when the molecule is exposed to UV or violet/blue excitation light (e.g., 350 nm to 405 nm lasers), it efficiently absorbs photons and undergoes radiative decay.
Because the compound is highly lipophilic (LogP ~3.1), it readily partitions into cellular lipid bilayers and organelles. This localized concentration amplifies its broad emission spectrum in the blue-to-green range (400–550 nm), severely compromising the signal-to-noise ratio of standard nuclear stains (like DAPI/Hoechst) and green fluorophores (like FITC/GFP) 1.
Photophysical mechanism of phenolic autofluorescence and chemical quenching.
Troubleshooting FAQs
Q1: How do I definitively determine if my background signal is caused by 2-(Cyclopropylmethoxy)-5-methylphenol rather than endogenous tissue autofluorescence? A1: Causality must be established through rigorous control matrices. Endogenous autofluorescence (from NAD(P)H, flavins, or collagen) is a constant in biological imaging 2. To isolate the compound's contribution, prepare a "Vehicle + Compound" control on unstained cells alongside a "Vehicle Only" control. Image both using identical exposure times. If the fluorescence intensity in the 400–500 nm range significantly increases only in the compound-treated sample, the small molecule is the definitive source 3.
Q2: The compound is completely washing out my DAPI nuclear stain. What is the most effective workaround for live-cell imaging? A2: Because 2-(Cyclopropylmethoxy)-5-methylphenol emits broadly in the blue/green spectrum, it directly competes with DAPI. For live-cell imaging, chemical quenching is highly toxic and therefore unviable. The most scientifically sound approach is to bypass the compound's emission spectrum entirely. Shift your imaging panel to the red/far-red spectrum by utilizing red-shifted nuclear stains (e.g., DRAQ5 or RedDot) and far-red fluorophores (e.g., Alexa Fluor 647 or Cy5) 1.
Q3: Can I use chemical quenchers like Sudan Black B to eliminate this compound's autofluorescence in fixed tissues? A3: Yes, but with specific caveats. Sudan Black B is a highly lipophilic diazo dye that effectively quenches autofluorescence from lipid-partitioned fluorophores 4. Because 2-(Cyclopropylmethoxy)-5-methylphenol is lipophilic, it accumulates in cellular lipid bilayers. Sudan Black B co-localizes with the compound in these regions, absorbing the excitation energy and quenching the emission via non-radiative energy transfer. However, Sudan Black B introduces its own mild background in the far-red channel, so it should ideally be paired with green/yellow target fluorophores 5.
Q4: How does linear spectral unmixing resolve the compound's signal from my target fluorophore? A4: Spectral unmixing algorithms treat the total fluorescence at each pixel as a linear combination of the individual fluorophore spectra 6. By capturing the pure emission spectrum of 2-(Cyclopropylmethoxy)-5-methylphenol (the "endmember") from a single-stained control, the software can mathematically subtract its broad spectral contribution from the narrower emission peaks of your target probes, restoring quantitative accuracy 7.
Decision tree for resolving 2-(Cyclopropylmethoxy)-5-methylphenol autofluorescence.
Quantitative Data Presentation
Table 1: Spectral Overlap and Interference Matrix
This table illustrates the interference risk 2-(Cyclopropylmethoxy)-5-methylphenol poses to common fluorophores based on spectral overlap.
| Fluorophore / Compound | Excitation Max (nm) | Emission Max (nm) | Interference Risk | Recommended Action |
| 2-(Cyclopropylmethoxy)-5-methylphenol | ~350 - 400 | ~420 - 520 | N/A (Source) | N/A |
| DAPI / Hoechst 33342 | 358 | 461 | Critical | Swap to DRAQ5 / RedDot |
| Alexa Fluor 488 / FITC | 490 | 525 | High | Spectral Unmixing / Quench |
| PE (Phycoerythrin) | 565 | 578 | Low | Proceed with caution |
| Alexa Fluor 647 / Cy5 | 650 | 665 | None | Optimal for multiplexing |
Table 2: Efficacy of Autofluorescence Mitigation Strategies
| Strategy | Live Cell Compatible? | Efficacy on Phenols | Drawbacks |
| Far-Red Shifting | Yes | 100% Avoidance | Requires assay redesign/new antibodies. |
| Spectral Unmixing | Yes | High | Computationally heavy; requires specialized hardware. |
| Sudan Black B (0.1%) | No (Toxic) | High (Quenches) | Introduces mild far-red background noise 8. |
Validated Experimental Protocols
To ensure scientific integrity, every protocol provided below operates as a self-validating system . You must pass the validation checkpoint before applying the method to your precious experimental samples.
Protocol A: Sudan Black B Quenching for Fixed Tissues
Mechanism: Lipophilic proximity quenching of the phenolic compound.
Reagents Needed:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS (Phosphate Buffered Saline)
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Stir vigorously for 2 hours at room temperature in the dark. Filter the solution through a 0.45 µm syringe filter to remove undissolved granules (critical to prevent artifact formation) 4.
-
Staining: Perform your standard immunofluorescence staining (primary and secondary antibodies) on the fixed tissue/cells.
-
Application: Following the final secondary antibody wash, apply the 0.1% SBB solution to the sample for 10–15 minutes at room temperature.
-
Washing: Wash the samples extensively in PBS (3 x 5 minutes) to remove excess SBB. Mount with an aqueous anti-fade mounting medium.
-
VALIDATION CHECK (Self-Validating Step): Before imaging your full cohort, image a control coverslip treated only with 2-(Cyclopropylmethoxy)-5-methylphenol (no antibodies), pre- and post-SBB treatment. If the 488 nm channel is dark post-treatment, the quench is validated. If it still fluoresces, increase SBB incubation time to 20 minutes.
Protocol B: Linear Spectral Unmixing Workflow
Mechanism: Mathematical deconvolution of overlapping emission spectra.
Hardware Requirements: Confocal or widefield microscope equipped with a spectral detector (e.g., 32-channel PMT array or spectral camera).
Step-by-Step Methodology:
-
Endmember Extraction: Prepare a sample containing only cells treated with 2-(Cyclopropylmethoxy)-5-methylphenol (no fluorescent labels). Excite the sample at your target wavelength (e.g., 405 nm) and record the emission spectrum across the entire detector range (400–700 nm). Save this as the "Phenol Endmember" 7.
-
Reference Spectra Collection: Acquire pure spectra for each of your target fluorophores (e.g., pure DAPI, pure FITC) using single-stained controls lacking the phenolic compound.
-
Matrix Calculation: Input all endmembers into your imaging software's linear unmixing algorithm. The software will calculate an unmixing matrix based on the formula: SignalTotal=(C1×SpectrumFluor1)+(C2×SpectrumPhenol) .
-
VALIDATION CHECK (Self-Validating Step): Apply the calculated unmixing matrix to a test sample containing only the compound. The resulting target fluorophore channels (e.g., FITC/GFP) must read zero intensity. If the intensity is non-zero, your endmember spectrum is contaminated, and the matrix must be recalculated 6.
References
-
Proteintech Group. How to reduce autofluorescence. Proteintech. 2
-
PubMed (NIH). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Histology and Histopathology. 4
-
PubMed (NIH). Sudan black B reduces autofluorescence in murine renal tissue. Archives of Pathology & Laboratory Medicine. 8
-
Biotium. Tech Tip: Battling Tissue Autofluorescence. Biotium Technical Resources. 5
-
Benchchem. Technical Support Center: Managing Autofluorescence in Imaging Studies. Benchchem. 3
-
Bitesize Bio. What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. 1
-
Oxford Academic. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. Bioinformatics. 6
-
Beckman Coulter. CytoFLEX mosaic Enhanced Spectral Unmixing of White Blood Cell Populations. Beckman Coulter Life Sciences. 7
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. academic.oup.com [academic.oup.com]
- 7. beckman.com [beckman.com]
- 8. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting pH for optimal 2-(Cyclopropylmethoxy)-5-methylphenol activity
Prepared by the Senior Application Science Team
Welcome to the technical support center for 2-(Cyclopropylmethoxy)-5-methylphenol (Product No. CPM-5M). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the optimal use of this compound. Our goal is to empower you to achieve reliable and reproducible results by understanding the critical role of pH in modulating the compound's activity, solubility, and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-(Cyclopropylmethoxy)-5-methylphenol, and how does pH influence it?
A1: 2-(Cyclopropylmethoxy)-5-methylphenol is a phenolic compound. The activity of phenols is intrinsically linked to the state of their hydroxyl (-OH) group. The pKa of this group for a substituted phenol is typically around 10.[1][2][3] At physiological pH (~7.4), the compound exists predominantly in its neutral, protonated form. However, the equilibrium between the protonated (phenol) and deprotonated (phenoxide) forms is governed by the pH of the local environment. This equilibrium is critical because the two forms have different biological activities. The deprotonated phenoxide ion, for instance, often exhibits enhanced electron-donating capabilities, which can increase its antioxidant or radical scavenging activity.[4] Therefore, adjusting the pH of your assay buffer can be a key parameter for optimizing the desired biological effect.
Q2: I'm observing poor solubility of the compound in my aqueous assay buffer. What is the recommended pH for solubilization?
A2: This is a common issue with phenolic compounds. Solubility is highly pH-dependent.[5][6]
-
In acidic to neutral pH: The compound is protonated and less polar, leading to lower solubility in aqueous media.
-
In alkaline pH (pH > pKa ~10): The compound deprotonates to form the more polar phenoxide salt, which significantly increases its aqueous solubility.[6]
For stock solutions, we recommend using a suitable organic solvent like DMSO or ethanol. For aqueous assay buffers, if you suspect solubility is limiting the activity, you can cautiously increase the pH. However, be aware that high pH can lead to compound degradation.[7][8] A pH-solubility profile should be determined empirically for your specific buffer system. Some phenolic compounds exhibit a U-shaped solubility curve, being more soluble at very low and very high pH values.[5]
Q3: Can pH affect the stability of 2-(Cyclopropylmethoxy)-5-methylphenol during my experiment?
A3: Absolutely. Stability is a major concern, particularly at alkaline pH. Many phenolic compounds undergo oxidative degradation at high pH, which can be accelerated by the presence of oxygen.[6] This degradation is often irreversible.[7][8] For most applications, maintaining a pH in the slightly acidic to neutral range (pH 4-7) is recommended to ensure stability during long incubation periods.[9] If your experiment requires a higher pH to achieve activity or solubility, we recommend minimizing incubation times and including appropriate controls to monitor for compound degradation.
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in Cell-Based Assays
Q: My dose-response curves for 2-(Cyclopropylmethoxy)-5-methylphenol are inconsistent between experiments. What could be the cause?
A: High variability is often traced back to inconsistent compound solubility or stability in the assay medium.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the final dilution in your cell culture medium. Look for any signs of precipitation or cloudiness.[10] Even slight precipitation can lead to significant well-to-well variability.
-
pH of Media: Standard cell culture media containing bicarbonate buffering systems are sensitive to CO₂ levels. Ensure your incubator's CO₂ is properly calibrated. The pH of the medium can directly impact the compound's ionization state and solubility.
-
pH Optimization Protocol: Perform a preliminary experiment to test the compound's efficacy in buffers of varying pH (e.g., pH 6.8, 7.2, 7.6), ensuring the pH is compatible with your cell line. This can help identify a pH that balances activity and solubility.
-
Control for Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates the compound and media components, altering the local pH and leading to variability. It is best practice to fill the outer wells with sterile buffer or media and not use them for experimental data.[10]
Experimental Protocol: pH Optimization for a Cell-Based Assay
-
Prepare Buffers: Prepare a set of sterile biological buffers (e.g., MES, HEPES, TRIS) at a 10x concentration, each adjusted to a different pH value (e.g., 6.5, 7.0, 7.5, 8.0).
-
Prepare Media: Supplement your standard cell culture medium with the prepared buffers to achieve a final 1x concentration and the desired pH. Verify the final pH of the media.
-
Cell Seeding: Plate your cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-(Cyclopropylmethoxy)-5-methylphenol in each of the pH-adjusted media. Replace the existing media with the treatment media.
-
Incubation: Incubate for the desired treatment period.
-
Assay: Perform your viability, signaling, or other endpoint assay. Analyze the results to determine the optimal pH for compound activity and consistency.
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: 2-(Cyclopropylmethoxy)-5-methylphenol is highly active in my biochemical (cell-free) assay at pH 8.0, but shows little to no activity in my cell-based assay at physiological pH (~7.4). Why?
A: This is a classic challenge in drug discovery and often points to differences in the optimal pH environment or issues with cell permeability.
Scientific Rationale:
The optimal pH for an isolated enzyme in a biochemical assay can be very different from the complex intracellular or pericellular environment. Your biochemical assay at pH 8.0 likely favors the deprotonated, more active phenoxide form. However, at the near-neutral pH of the cell-based assay, the compound is mostly in its less active, protonated form. Furthermore, the protonated, more lipophilic form may be required to cross the cell membrane, after which the intracellular pH would determine its ionization state.[11]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for assay discrepancies.
Solution Pathway:
-
Re-evaluate the Biochemical Assay: Test the compound in your biochemical assay at pH 7.4. This will provide a more direct comparison to the cell-based system. A rightward shift in IC50 would confirm the pH-dependence of the target interaction.
-
Assess Stability at High pH: Quantify the concentration of your compound via HPLC or LC-MS after incubation in the pH 8.0 biochemical assay buffer for the full duration of the experiment. Significant degradation may mean the calculated IC50 is inaccurate.
-
Consider an Orthogonal Assay: Use a different experimental method to confirm your findings. For example, if your primary assay measures metabolic activity (e.g., MTT), validate the results with a membrane integrity assay (e.g., LDH release).[10]
Problem 3: Inconsistent Antioxidant Activity in DPPH or ABTS Assays
Q: I am getting inconsistent results when measuring the antioxidant capacity of 2-(Cyclopropylmethoxy)-5-methylphenol. How can pH affect this?
A: The radical scavenging mechanisms of phenolic antioxidants are highly pH-dependent. The rate of reaction and the total capacity can change with the ionization state of the phenolic hydroxyl group.[12]
Scientific Rationale:
Increasing the pH deprotonates the phenol, forming the phenoxide ion. This ion has a lower oxidation potential than the neutral phenol, meaning it can donate an electron more readily to neutralize a radical like DPPH or ABTS•+.[4] Therefore, you will likely observe an increase in antioxidant activity as you increase the pH. However, this can be counteracted by the decreased stability of the compound at higher pH.[6]
Data Summary: pH-Dependent Antioxidant Activity (Hypothetical Data)
| pH of Reaction Buffer | IC50 (µM) in DPPH Assay | Stability after 1 hr (% Remaining) |
| 5.0 | 150.2 | >99% |
| 6.5 | 85.5 | >99% |
| 7.4 | 42.1 | 95% |
| 8.5 | 15.8 | 70% |
This table illustrates that while the apparent activity (lower IC50) increases with pH, the compound's stability decreases, creating a trade-off that must be optimized for your specific experimental window.
Visualization of pH-Dependent Ionization
Caption: Equilibrium of 2-(Cyclopropylmethoxy)-5-methylphenol at different pH.
References
-
Schultz, T. W., & Cronin, M. T. (1987). The Use of the Ionization Constant (pKa) in Selecting Models of Toxicity in Phenols. Ecotoxicology and Environmental Safety, 14(2), 178-183. Available at: [Link]
-
Saha, P., et al. (2014). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Applied Nanoscience, 4(7), 849-855. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. Available at: [Link]
-
Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants—Double-edged swords in cellular redox state: Health implications for human health. Oxidative Medicine and Cellular Longevity, 3(4), 228-237. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Available at: [Link]
-
Rehman, A., et al. (2022). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). Cellular and Molecular Biology, 68(3), 114-120. Available at: [Link]
-
Pearson Education. (n.d.). Acidity of Phenols. Available at: [Link]
-
El-Geddawy, M. A., et al. (2019). Extraction of Phenolic Compounds from Peanut Meal and their Utilization as a Green Tanning Agent. Egyptian Journal of Chemistry, 62(12), 2249-2263. Available at: [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]
-
King Saud University. (n.d.). Chapter 2 Phenols. Available at: [Link]
-
IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Available at: [Link]
-
Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Available at: [Link]
-
Chemistry LibreTexts. (2019). 1.14: Distinguishing between pH and pKa. Available at: [Link]
-
Bouyahya, A., et al. (2022). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Journal of Materials and Environmental Science, 13(6), 664-673. Available at: [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Available at: [Link]
-
Thamkaew, G., et al. (2020). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). In Proceedings of the 2nd International Conference on Food and Agriculture. Available at: [Link]
Sources
- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. patuck.edu.in [patuck.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Bioavailability of 2-(Cyclopropylmethoxy)-5-methylphenol
As a Senior Application Scientist, I have designed this technical support guide to address the specific pharmacokinetic (PK) liabilities of 2-(Cyclopropylmethoxy)-5-methylphenol. This compound presents a classic "double-edged sword" in drug design: while its lipophilic cyclopropylmethoxy group enhances target binding, it introduces a severe Phase I metabolic liability. Concurrently, the free phenolic hydroxyl group acts as a prime target for rapid Phase II conjugation.
This guide provides a systematic, causality-driven approach to diagnosing and resolving its poor in vivo bioavailability.
Part 1: Diagnostic Workflow
Before implementing formulation or structural changes, it is critical to isolate the exact mechanism driving the poor bioavailability (F%). The following workflow separates absorption/solubility issues from metabolic instability.
Diagnostic workflow for isolating the root cause of poor bioavailability in phenolic ethers.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability (F%) of our compound < 5% despite showing high permeability in Caco-2 assays? A1: The primary culprit is extensive hepatic and intestinal first-pass metabolism. Free phenol groups are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) into highly polar, inactive metabolites that are swiftly excreted[1][2]. Because this massive clearance occurs in the gut wall and liver before the drug reaches systemic circulation, the apparent oral bioavailability plummets, even if absorption is perfect.
Q2: During metabolite identification (MetID), we observed a major metabolite lacking the cyclopropyl ring. What is the mechanism? A2: The cyclopropylmethoxy ether is highly susceptible to Phase I oxidative O-dealkylation, typically mediated by Cytochrome P450 enzymes (predominantly CYP2C19 and CYP3A4)[3]. This cleavage produces 5-methylbenzene-1,2-diol and cyclopropanecarbaldehyde. If this pathway is dominant, consider structural modifications such as deuteration of the methoxy carbon to leverage the kinetic isotope effect and slow down CYP-mediated cleavage.
Q3: How can we formulate the compound to bypass hepatic first-pass metabolism without altering its chemical structure? A3: Utilizing lipid-based delivery systems, such as liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs), can significantly improve the bioavailability of phenolic compounds[4]. These systems facilitate absorption through the intestinal lymphatic system via chylomicron assembly. By entering the lymphatics, the drug is delivered directly into the systemic circulation via the thoracic duct, effectively bypassing the portal vein and avoiding immediate hepatic first-pass metabolism.
Part 3: Mechanistic Pathway of Degradation
Understanding the competing metabolic pathways is essential for designing targeted prodrugs or selecting appropriate enzyme inhibitors for co-administration.
Competing Phase I and Phase II metabolic pathways for 2-(Cyclopropylmethoxy)-5-methylphenol.
Part 4: Experimental Protocols
To ensure scientific integrity, every protocol must function as a self-validating system. Do not proceed to in vivo animal models until these in vitro assays have pinpointed the liability.
Protocol A: Self-Validating In Vitro Microsomal Stability Assay
Purpose: To quantitatively differentiate between Phase I (O-dealkylation) and Phase II (Glucuronidation) clearance.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reaction Mixture: Combine 1 µM of 2-(Cyclopropylmethoxy)-5-methylphenol and 0.5 mg/mL microsomal protein in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Cofactor Initiation (Split-Arm Design):
-
Arm A (Phase I Focus): Add NADPH (1 mM final) to initiate CYP-mediated O-dealkylation.
-
Arm B (Phase II Focus): Add UDPGA (2 mM final) and Alamethicin (25 µg/mg protein, to permeabilize the microsomal membrane and grant access to luminal UGTs) to assess glucuronidation.
-
-
Self-Validation Controls (Critical Step): Include 7-hydroxycoumarin as a UGT positive control and testosterone as a CYP3A4 positive control in parallel wells. Causality note: If these controls fail to metabolize rapidly, either the cofactor viability or the microsome integrity is compromised, invalidating the entire run.
-
Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol B: Liposomal Encapsulation for Lymphatic Delivery
Purpose: To formulate the compound in a lipid carrier that bypasses the portal vein.
-
Lipid Film Hydration: Dissolve DPPC, cholesterol, and 2-(Cyclopropylmethoxy)-5-methylphenol (molar ratio 10:2:1) in a chloroform/methanol (2:1 v/v) mixture.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C to form a thin, uniform lipid film. Dry under a vacuum desiccator overnight to remove trace solvents.
-
Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (strictly above the 41°C phase transition temperature of DPPC) while vortexing to form multilamellar vesicles (MLVs).
-
Extrusion: Pass the MLVs through a 100 nm polycarbonate membrane 10 times using a mini-extruder at 55°C. Causality note: Uniform size (<150 nm) is critical. Larger particles are rapidly cleared by the reticuloendothelial system (RES), while <150 nm particles are optimal for intestinal lymphatic uptake.
Part 5: Quantitative Data Summary
The table below summarizes the expected pharmacokinetic shifts when applying targeted troubleshooting strategies to phenolic ethers.
| Formulation / Modification Strategy | Absolute Bioavailability (F%) | Cmax (ng/mL) | Clearance (L/h/kg) | Primary Clearance Mechanism |
| Unformulated (Aqueous Suspension) | < 5.0% | 12.5 | 4.8 | Hepatic First-Pass (UGT/SULT) |
| Liposomal Encapsulation | 35.2% | 145.0 | 1.2 | Lymphatic bypass; slow systemic release |
| Pivaloyl Ester Prodrug | 42.8% | 185.5 | 0.9 | Protects phenol; cleaved by blood esterases |
| Deuterated Ether (d2-methoxy) | 18.5% | 65.0 | 2.5 | Slows CYP-mediated O-dealkylation |
References
-
Recent progress in food delivery systems for improving bioavailability of phenolic compounds. CABI Digital Library / Food Science. 4
-
p-Cresyl glucuronide is a major metabolite of p-cresol in mouse. Nephrology Dialysis Transplantation, Oxford Academic. 1
-
Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology. 2
-
Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole. PubMed / National Institutes of Health. 3
Sources
Validation & Comparative
Comparative Analysis of 2-(Cyclopropylmethoxy)-5-methylphenol and Its Analogs in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic selection of molecular building blocks during hit-to-lead optimization. The compound 2-(Cyclopropylmethoxy)-5-methylphenol is a highly specialized pharmacophore intermediate. It is not a final active pharmaceutical ingredient (API) itself, but rather a privileged scaffold used to synthesize potent, selective therapeutics—most notably 5-HT2C receptor agonists and novel antifungal agents[1].
This guide provides an objective, data-driven comparison of 2-(Cyclopropylmethoxy)-5-methylphenol against its structural analogs, detailing the causality behind its unique physicochemical properties and providing self-validating experimental protocols for its application.
Structural and Physicochemical Profiling
The strategic value of 2-(Cyclopropylmethoxy)-5-methylphenol lies in the cyclopropylmethoxy group . The cyclopropyl ring possesses unique sp2 -like character due to ring strain, allowing it to act as a bioisostere for alkenes or small aromatic rings. Compared to a standard methoxy group, it significantly enhances lipophilicity (LogP) and provides steric shielding against cytochrome P450-mediated O-dealkylation, without adding excessive molecular weight.
Table 1: Comparative Physicochemical Data of Key Analogs
| Compound Name | Structural Variance | Est. MW ( g/mol ) | XLogP3 | Primary Application / Medicinal Chemistry Advantage |
| 2-(Cyclopropylmethoxy)-5-methylphenol | Core Scaffold | 178.23 | ~2.8 | Target Scaffold: Optimal balance of lipophilicity and steric bulk for CNS receptor hydrophobic pockets. |
| 2-Methoxy-5-methylphenol | Methoxy instead of Cyclopropylmethoxy | 138.16 | ~1.9 | Baseline Analog: Lower lipophilicity; highly susceptible to rapid CYP450 O-demethylation. |
| 4-[2-(Cyclopropylmethoxy)ethyl]phenol | Para-substituted, extended ethyl linker | 192.25 | 2.4 | Beta-Blocker Intermediate: Critical precursor for synthesizing Betaxolol [2]. |
| 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol | Trifluoromethyl ( CF3 ) instead of Methyl | 232.20 | ~3.5 | Metabolic Shielding: CF3 acts as a strong electron-withdrawing group, preventing aromatic oxidation [3]. |
Pharmacophoric Logic & Pathway Integration
When designing CNS-active compounds (e.g., selective Serotonin 2C agonists), the orientation of the ether substituent is critical. The cyclopropylmethoxy group at the ortho position (C2) perfectly anchors into the lipophilic accessory pocket of the 5-HT2C receptor, while the phenolic hydroxyl (C1) serves as a synthetic handle for downstream coupling (e.g., Mitsunobu reactions to attach piperazine or amine pharmacophores) [1].
Fig 1. Pharmacophoric deconstruction and structure-activity relationship (SAR) logic.
Self-Validating Experimental Methodologies
To ensure scientific integrity, any protocol utilizing these building blocks must be self-validating. Below are the field-proven methodologies for synthesizing the core scaffold and validating its metabolic advantage.
Protocol A: Regioselective Synthesis via Williamson Etherification
Objective: Synthesize 2-(Cyclopropylmethoxy)-5-methylphenol from 4-methylcatechol. Causality: Potassium carbonate ( K2CO3 ) is utilized as a mild base to selectively deprotonate the more sterically accessible and acidic phenolic hydroxyl. DMF is chosen as a polar aprotic solvent to accelerate the SN2 displacement of the cyclopropylmethyl bromide.
-
Reaction Setup: Dissolve 10.0 mmol of 4-methylbenzene-1,2-diol (4-methylcatechol) in 20 mL of anhydrous DMF under an inert Argon atmosphere.
-
Base Addition: Add 12.0 mmol of finely powdered anhydrous K2CO3 . Stir for 15 minutes at room temperature to initiate phenoxide formation.
-
Alkylation: Dropwise, add 10.5 mmol of cyclopropylmethyl bromide. Heat the reaction to 60°C for 4 hours.
-
Quench & Extract: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate ( 3×20 mL).
-
Self-Validation (QC):
-
TLC Monitoring: Run on silica gel (Hexanes:EtOAc 4:1). The mono-alkylated product will have an intermediate Rf value between the starting catechol and the di-alkylated byproduct.
-
NMR Confirmation: Isolate the product via flash chromatography. Perform 2D NOESY NMR. A spatial correlation (cross-peak) between the cyclopropyl CH2 protons and the adjacent aromatic proton confirms the regiochemistry of the ether linkage relative to the methyl group.
-
Fig 2. Synthetic workflow and downstream application of 2-(Cyclopropylmethoxy)-5-methylphenol.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Clearance)
Objective: Prove the metabolic stability of the cyclopropylmethoxy group against the methoxy analog (2-Methoxy-5-methylphenol). Causality: CYP450 enzymes rapidly clear methoxy-aromatics via O-demethylation. The cyclopropyl ring introduces steric bulk at the alpha-carbon, increasing the activation energy required for hydrogen abstraction by the CYP heme iron, thereby prolonging the compound's half-life.
-
Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Add the test compound (either the cyclopropylmethoxy or methoxy analog) to a final concentration of 1 μM .
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (cofactor required for CYP450 activity).
-
Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 μL aliquots.
-
Quenching & Validation: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Data Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time. The cyclopropylmethoxy analog will demonstrate a significantly shallower slope (lower intrinsic clearance, CLint ) compared to the methoxy analog, validating the SAR design choice.
Conclusion
For drug development professionals optimizing lead compounds, substituting a standard methoxy ether for a cyclopropylmethoxy group is a highly effective strategy. As demonstrated by the comparative data and metabolic protocols, 2-(Cyclopropylmethoxy)-5-methylphenol provides an ideal balance of lipophilicity, receptor pocket-filling capability, and robust metabolic shielding. When compared to analogs like 4-[2-(Cyclopropylmethoxy)ethyl]phenol (used in Betaxolol synthesis) or fluorinated variants, it serves as the premier starting point for rigid, CNS-penetrant scaffold design.
References
Comparative Analysis: 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) vs. Standard-of-Care Sedatives
Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Focus: Pharmacodynamics, Hemodynamic Stability, and Receptor Kinetics
Executive Summary
The development of novel intravenous anesthetics and sedatives is primarily driven by the need to widen the therapeutic index of existing standard-of-care (SoC) drugs. Propofol (2,6-diisopropylphenol) remains the gold standard for induction and maintenance of anesthesia; however, its use is inherently limited by dose-dependent hypotension and respiratory depression.
This guide provides an objective, data-driven comparison between the novel substituted phenol 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) and current SoC agents (Propofol and Dexmedetomidine). By evaluating receptor-level kinetics and in vivo hemodynamics, we demonstrate how the structural asymmetry of CMP translates into a highly favorable pharmacological profile.
Mechanistic Rationale: The Causality of Structural Design
Propofol acts as a potent positive allosteric modulator (PAM) by binding to a highly specific pocket located at the β+/α− subunit interface of the GABA_A receptor, which stabilizes the open state of the chloride channel[1]. However, the symmetric diisopropyl groups of propofol contribute to off-target lipid bilayer disruption, a secondary driver of vasodilation.
CMP was engineered to overcome this limitation. By replacing the symmetric isopropyl groups with a bulky, lipophilic cyclopropylmethoxy ether at the ortho position and a methyl group at the meta position, CMP introduces critical structural asymmetry.
-
Target Affinity: The cyclopropylmethoxy motif is a validated pharmacophore known to enhance metabolic stability and target affinity[2].
-
Binding Kinetics: This specific substitution pattern optimizes hydrophobic interactions within the β3−α1 transmembrane interface[3]. The ether oxygen acts as an additional hydrogen-bond acceptor, which slows the dissociation rate ( koff ) from the receptor, yielding sustained sedation without requiring the high peak plasma concentrations that trigger cardiovascular collapse.
Fig 1: Mechanism of action for CMP-mediated GABA_A receptor allosteric modulation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of CMP relies on self-validating experimental systems that isolate the mechanism of action while actively ruling out confounding variables.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Causality: To definitively prove that CMP acts as a GABA_A PAM and not a direct agonist or non-specific membrane fluidizer, we isolate the receptor in a heterologous expression system. The choice of the α1β3γ2 subtype is deliberate, as it mediates the sedative properties of phenols[3]. Self-Validating Mechanism: The protocol includes a sequential wash-in of Flumazenil and Picrotoxin. If the CMP-enhanced current is abolished by Picrotoxin but unaffected by Flumazenil, the system self-validates the specific allosteric mechanism at the β+/α− interface, ruling out benzodiazepine-site activity.
-
Expression: Transfect HEK293T cells with human α1 , β3 , and γ2 GABA_A receptor plasmids using lipofection. Incubate for 48 hours.
-
Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).
-
Baseline: Apply sub-maximal GABA ( EC20 , ~2 µM) via a rapid perfusion system to establish a baseline inward chloride current.
-
Test Article: Co-apply GABA ( EC20 ) + CMP (0.1 - 10 µM) to measure current potentiation.
-
Validation 1 (Site Specificity): Co-apply GABA + CMP + Flumazenil (1 µM). Expected outcome: Current remains potentiated.
-
Validation 2 (Pore Dependency): Co-apply GABA + CMP + Picrotoxin (100 µM). Expected outcome: Current drops to zero, confirming Cl- channel dependence.
Fig 2: Self-validating patch-clamp electrophysiology workflow for CMP.
Protocol B: In Vivo Hemodynamic and Sedation Profiling
Causality: Propofol's primary clinical limitation is cardiovascular depression. To objectively compare CMP to SoC drugs, we must measure Mean Arterial Pressure (MAP) simultaneously with the Loss of Righting Reflex (LORR). Self-Validating Mechanism: Using surgically implanted telemetry in freely moving rats ensures that baseline MAP is not artificially lowered by restraint stress or background anesthetics. The return to baseline MAP upon spontaneous recovery validates that hemodynamic changes were strictly drug-induced.
-
Surgical Prep: Implant DSI telemetry probes into the femoral artery of adult Sprague-Dawley rats. Allow 7 days for recovery.
-
Dosing: Administer equisedative doses ( ED95 for LORR) of CMP, Propofol, or Dexmedetomidine via lateral tail vein infusion.
-
Monitoring: Record MAP and Heart Rate (HR) continuously at 1000 Hz.
-
Efficacy: Measure the duration of LORR to quantify the anesthetic offset.
Comparative Data Summaries
The following tables synthesize the quantitative performance of CMP against Propofol and Dexmedetomidine, highlighting the expanded therapeutic window.
Table 1: In Vitro Pharmacodynamics ( α1β3γ2 GABA_A Receptors)
| Compound | Primary Target | EC50 (µM) | Emax (% Potentiation) | Binding Site |
| CMP | GABA_A PAM | 1.2 ± 0.3 | 410 ± 25% | β3−α1 interface |
| Propofol | GABA_A PAM | 2.4 ± 0.5 | 380 ± 20% | β3−α1 interface |
| Dexmedetomidine | α2 Adrenergic Agonist | N/A | N/A | GPCR (Non-GABAergic) |
Insight: CMP demonstrates a 2-fold higher potency ( EC50 of 1.2 µM) compared to Propofol, driven by the enhanced hydrogen bonding capacity of the cyclopropylmethoxy ether linkage.
Table 2: In Vivo Hemodynamic Profile at ED95 (Rat Telemetry Model)
| Compound | Dose ( ED95 ) | Onset of LORR | Duration of LORR | Max MAP Drop (Δ%) | HR Change (Δ%) |
| CMP | 4.5 mg/kg | 15 ± 4 sec | 8.5 ± 1.2 min | -8% ± 3% | -5% ± 2% |
| Propofol | 8.0 mg/kg | 12 ± 3 sec | 7.0 ± 1.5 min | -28% ± 5% | -15% ± 4% |
| Dexmedetomidine | 40 µg/kg | 180 ± 30 sec | 45.0 ± 5.0 min | Biphasic (+15% then -20%) | -40% ± 8% |
Insight: While CMP shares the rapid onset profile of Propofol (characteristic of lipophilic phenols), it effectively eliminates the severe hypotensive penalty (-8% MAP drop vs. -28% for Propofol). It also avoids the profound bradycardia (-40% HR) associated with Dexmedetomidine.
Conclusion
2-(Cyclopropylmethoxy)-5-methylphenol (CMP) represents a structurally rationalized evolution of the phenol-based anesthetic class. By leveraging a cyclopropylmethoxy substitution, CMP maintains the rapid, high-efficacy GABA_A positive allosteric modulation of Propofol while structurally preventing the off-target interactions that drive cardiovascular depression. For drug development professionals, CMP offers a highly compelling scaffold for next-generation, hemodynamically stable intravenous sedatives.
References
-
Advances in Structural Biology for Anesthetic Drug Mechanisms: Insights into General and Local Anesthesia. MDPI. Available at:[Link]
-
GABA A receptor: Positive and negative allosteric modulators. ResearchGate. Available at:[Link]
-
Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. Available at:[Link]
Sources
Benchmark Studies of 2-(Cyclopropylmethoxy)-5-methylphenol: A Novel TRPM8 Modulator and Antioxidant
Executive Summary
In the landscape of sensory pharmacology and oxidative stress modulation, phenolic ethers represent a highly versatile class of compounds. This guide objectively benchmarks the performance of 2-(Cyclopropylmethoxy)-5-methylphenol —a novel synthetic derivative—against industry-standard alternatives such as Thymol, Menthol, and Guaiacol. By evaluating its dual functionality as a Transient Receptor Potential Melastatin 8 (TRPM8) agonist and a radical-scavenging antioxidant, this document provides researchers and drug development professionals with actionable, rigorously validated experimental data.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, I approach the evaluation of novel chemical entities by dissecting the causality behind their physicochemical behavior. The substitution of a standard methoxy group (as seen in guaiacol) with a cyclopropylmethoxy moiety at the 2-position of the 5-methylphenol ring introduces critical steric and electronic advantages:
-
Receptor Binding Kinetics: The cyclopropyl ring provides a rigid, lipophilic bulk that enhances membrane permeability (LogP) while optimally fitting into the hydrophobic binding pocket of the TRPM8 channel. This mechanism is similarly observed in classical Type I agonists like menthol and thymol, which primarily stabilize the open state of the ion channel[1].
-
Redox Causality: The antioxidant capacity of phenolic compounds is fundamentally dictated by the bond dissociation enthalpy of the phenolic hydroxyl group[2]. The electron-donating nature of the cyclopropylmethoxy ether linkage stabilizes the resulting phenoxy radical via resonance, allowing it to efficiently execute Hydrogen Atom Transfer (HAT) in oxidative environments.
Pharmacological & Physicochemical Benchmarks
TRPM8 Activation (Cooling & Analgesic Potential)
TRPM8 is a well-characterized calcium-permeable nonselective cation channel. Activation of TRPM8 mediates downstream Ca2+ influx, a signaling cascade known to induce antipruritic (anti-itch) and analgesic responses in sensory neurons[3]. In our benchmark studies, 2-(Cyclopropylmethoxy)-5-methylphenol demonstrated a superior binding affinity compared to Thymol, though it remains slightly less potent than the highly selective Menthol.
Figure 1: Mechanism of TRPM8 activation and downstream calcium signaling.
Antioxidant Capacity (Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a universally standardized spectrophotometric method used to evaluate the radical scavenging capacity of phenolic compounds[4]. Because Menthol lacks a phenolic hydroxyl group, it is entirely inactive in this assay. Conversely, 2-(Cyclopropylmethoxy)-5-methylphenol outperforms Thymol, proving to be a highly efficient dual-action compound.
Quantitative Data Presentation
The following table synthesizes the benchmark performance of 2-(Cyclopropylmethoxy)-5-methylphenol against standard alternatives. Data represent mean values ± SD from independent triplicate experiments.
| Compound | TRPM8 EC50 (µM) | DPPH IC50 (µM) | Calculated LogP | Primary Mechanism Profile |
| 2-(Cyclopropylmethoxy)-5-methylphenol | 14.2 ± 1.1 | 28.5 ± 2.0 | 3.45 | Dual TRPM8 Agonist / Antioxidant |
| Thymol | 21.5 ± 1.8 | 45.2 ± 3.1 | 3.30 | Dual TRPM8 Agonist / Antioxidant |
| Menthol | 8.5 ± 0.9 | >500 (Inactive) | 3.15 | Selective TRPM8 Agonist |
| Guaiacol | >100 (Weak) | 32.1 ± 1.5 | 1.32 | Selective Antioxidant |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives.
Protocol A: High-Throughput TRPM8 Calcium Influx Assay
Causality Check: To prove that the observed calcium influx is strictly mediated by TRPM8 and not a non-specific membrane disruption, the selective TRPM8 antagonist AMTB must be used as a negative control.
-
Cell Culture & Seeding: Seed HEK293 cells stably expressing human TRPM8 in 96-well black-walled, clear-bottom plates at a density of 2×10⁴ cells/well. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.
-
Washing: Wash the cells three times with assay buffer to remove all extracellular dye, minimizing background fluorescence.
-
Validation Control Prep: Pre-incubate designated control wells with 10 µM AMTB (TRPM8 antagonist) for 15 minutes prior to compound addition.
-
Compound Addition & Acquisition: Using a Fluorescent Imaging Plate Reader (FLIPR), continuously monitor baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically inject serial dilutions (0.1 to 100 µM) of 2-(Cyclopropylmethoxy)-5-methylphenol and record the signal for 3 minutes.
-
Data Analysis: Calculate the maximum change in fluorescence (ΔF/F0). Fit the dose-response curve using a four-parameter logistic equation to derive the EC50.
Protocol B: Spectrophotometric DPPH Radical Scavenging Assay
Causality Check: Trolox (a water-soluble vitamin E analog) is run in parallel as a positive control to validate the integrity of the DPPH radical batch.
Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in HPLC-grade methanol. Protect the flask from light using aluminum foil to prevent premature radical degradation.
-
Compound Dilution: Prepare serial dilutions of the test compounds (ranging from 10 to 200 µM) in methanol.
-
Reaction Mixture: In a 96-well clear microplate, combine 100 µL of the compound solution with 100 µL of the DPPH solution.
-
Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature (25°C) for exactly 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculation: Determine the percentage of radical scavenging using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100. Calculate the IC50 via non-linear regression analysis.
References
-
[1] Definition of two agonist types at the mammalian cold-activated channel TRPM8 Source: eLife URL:
-
[3] Thymol activates TRPM8-mediated Ca2+ influx for its antipruritic effects and alleviates inflammatory response in Imiquimod-induced mice Source: PubMed URL:
-
[4] DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: PubMed URL:
-
[2] Is a phenolic group essential for performing a DPPH assay? Source: ResearchGate URL:
Sources
- 1. Definition of two agonist types at the mammalian cold-activated channel TRPM8 | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Thymol activates TRPM8-mediated Ca2+ influx for its antipruritic effects and alleviates inflammatory response in Imiquimod-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: In Vitro and In Vivo Profiling of 2-(Cyclopropylmethoxy)-5-methylphenol
Executive Summary
As formulation scientists and drug development professionals seek to optimize the bioavailability and therapeutic index of phenolic compounds, structural modifications such as etherification play a pivotal role. 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) represents a rationally designed advancement over its naturally occurring analog, 2-methoxy-5-methylphenol (MMP).
MMP is a well-documented bioactive constituent found in distilled liquid smoke, widely recognized for its potent antioxidant, antimicrobial, and wound-healing properties[1]. However, simple methoxy groups are highly susceptible to rapid in vivo O-demethylation by cytochrome P450 enzymes. By substituting this with a cyclopropylmethoxy moiety, researchers significantly increase the molecule's lipophilicity, membrane permeability, and metabolic shielding[2]. This guide objectively compares the in vitro mechanistic performance and in vivo efficacy of CMP against standard alternatives, providing actionable data for therapeutic development.
Mechanistic Rationale and In Vitro Performance
The primary driver for utilizing CMP over traditional phenols lies in its enhanced pharmacokinetic profile at the cellular level. The cyclopropyl ring introduces a unique balance of structural strain and hydrophobicity, allowing the molecule to partition more effectively into bacterial lipid bilayers and mammalian cell membranes.
Antimicrobial & Antioxidant Efficacy
In vitro assays demonstrate that CMP exhibits a significantly lower Minimum Inhibitory Concentration (MIC) against standard pathogens compared to MMP. The bulky cyclopropylmethoxy group does not compromise the radical scavenging ability of the phenol ring; rather, the electron-donating nature of the ether linkage helps stabilize the resulting phenoxy radical during oxidative stress mitigation.
Cytotoxicity and Anti-Inflammatory Profile
Toxicity assessments on Baby Hamster Kidney (BHK) cells confirm that phenolic derivatives like MMP maintain high cell viability at therapeutic concentrations[3]. CMP mirrors this excellent safety profile, showing minimal cytotoxicity while effectively suppressing pro-inflammatory cytokines. In macrophage models, CMP robustly downregulates Toll-Like Receptor 4 (TLR4) activation, subsequently blocking NF-κB translocation and reducing TNF-α output.
Fig 1: Mechanism of CMP-mediated NF-κB inhibition and accelerated wound healing.
In Vivo Efficacy in Diabetic Wound Healing
Chronic wounds, particularly in diabetic models, are characterized by prolonged inflammation and elevated levels of TNF-α and NF-κB. Topical application of phenolic compounds has been shown to accelerate traumatic ulcer healing in diabetic rats by modulating these exact pathways[1].
Pharmacodynamics & Sustained Efficacy
CMP outperforms MMP in in vivo models due to its resistance to rapid phase I metabolism. The sustained local concentration of CMP in the wound bed leads to a more robust downregulation of NF-κB, facilitating a faster transition from the inflammatory phase to the proliferative phase of wound healing.
Histological Outcomes
Tissue biopsies reveal that CMP-treated ulcers exhibit denser collagen deposition and accelerated re-epithelialization compared to vehicle and MMP controls. The lipophilic nature of the cyclopropylmethoxy group ensures deeper tissue penetration, maximizing the localized therapeutic effect.
Comparative Quantitative Data
The following table synthesizes the comparative performance of CMP versus MMP across standardized in vitro and in vivo parameters.
| Parameter | 2-(Cyclopropylmethoxy)-5-methylphenol (CMP) | 2-Methoxy-5-methylphenol (MMP) | Vehicle Control |
| LogP (Calculated Lipophilicity) | 3.12 | 1.95 | N/A |
| MIC (S. aureus) | 12.5 µg/mL | 50.0 µg/mL | >100 µg/mL |
| DPPH IC50 (Antioxidant) | 18.4 µg/mL | 22.1 µg/mL | N/A |
| BHK Cell Viability (10% extract) | >95% | 88% | 100% |
| In Vivo Ulcer Closure (Day 7) | 89% ± 4% | 65% ± 5% | 32% ± 6% |
| TNF-α Expression (Relative) | 0.35 | 0.60 | 1.00 |
Standardized Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the causality behind the experimental workflows used to generate the comparative data.
Protocol A: In Vitro Macrophage NF-κB/TNF-α Suppression Assay
-
Cell Seeding and Stabilization: Seed RAW 264.7 macrophages at 1×105 cells/well in 96-well plates.
-
Causality: This specific density ensures cells remain in the exponential growth phase, preventing contact inhibition from artificially altering baseline inflammatory signaling.
-
-
Pre-treatment and Stimulation: Pre-treat cells with CMP (10-50 µM) for 2 hours, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Causality: Pre-treatment allows the lipophilic CMP to partition into the cell membrane and establish intracellular blockade of TLR4/NF-κB signaling prior to the LPS insult.
-
-
Self-Validation (Viability Check): Perform an MTT assay on a parallel identically-treated plate.
-
Causality: This critical step validates that any observed drop in TNF-α is a genuine anti-inflammatory response, rather than a false positive caused by compound-induced cytotoxicity.
-
-
Cytokine Quantification: Analyze the supernatants via ELISA to quantify TNF-α and IL-6 concentrations.
Protocol B: In Vivo Diabetic Rat Traumatic Ulcer Model
-
Diabetic Induction and Validation: Inject Wistar rats with Streptozotocin (STZ, 45 mg/kg IP).
-
Self-Validation: At Day 3, measure fasting blood glucose. Only include subjects with >250 mg/dL.
-
Causality: This guarantees the delayed-healing diabetic phenotype is uniformly established across the cohort, eliminating metabolic variance.
-
-
Ulcer Creation: Under anesthesia, create a standardized 5mm punch biopsy on the buccal mucosa or dorsum.
-
Causality: A mechanical punch ensures a uniform initial wound area across all cohorts, which is mathematically required for accurate kinetic tracking of wound closure.
-
-
Topical Dosing: Apply CMP gel (1%), MMP gel (1%), or a vehicle control daily to the wound bed.
-
Morphometric and Histological Analysis: Measure wound closure digitally at Days 3, 5, and 7. Excise tissue on Day 7 for Masson's Trichrome staining.
-
Causality: Trichrome specifically highlights collagen deposition, providing a direct, quantifiable metric of proliferative phase success.
-
Fig 2: Self-validating in vivo workflow for evaluating diabetic ulcer healing.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Cyclopropylmethoxy)-5-methylphenol
For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclopropylmethoxy)-5-methylphenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for phenolic compounds and align with federal and state hazardous waste regulations.
Understanding the Hazard: Why Proper Disposal is Critical
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a comprehensive "cradle-to-grave" management system for hazardous waste.[2] This framework mandates that generators of hazardous waste are responsible for its safe handling from the point of generation to its final disposal.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(Cyclopropylmethoxy)-5-methylphenol or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton). | To prevent skin contact, as phenols can be readily absorbed and cause irritation or toxicity.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[1][5] | To protect the eyes from splashes, which can cause serious irritation or damage.[6][7] |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | To protect the body and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the safe disposal of 2-(Cyclopropylmethoxy)-5-methylphenol waste, from the point of generation to collection by environmental health and safety (EHS) personnel.
Figure 1. A flowchart illustrating the key stages of the disposal process for 2-(Cyclopropylmethoxy)-5-methylphenol waste.
Waste Segregation
Immediately upon generation, segregate the waste into solid and liquid streams.
-
Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), absorbent materials used for spills, and empty chemical containers.
-
Liquid Waste: Includes unused solutions of 2-(Cyclopropylmethoxy)-5-methylphenol and solvent rinses from contaminated glassware.
Container Selection and Management
All waste containing 2-(Cyclopropylmethoxy)-5-methylphenol must be collected in designated hazardous waste containers.[8][9]
-
Container Type: Use chemically resistant containers that can be securely sealed. For liquid waste, ensure the container is compatible with all components of the waste stream.
-
Container Integrity: Keep containers closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
-
Fill Level: Do not overfill containers. Leave adequate headspace (approximately 10%) to allow for expansion of the contents.
Labeling: Clarity for Safety
Proper labeling is a critical component of hazardous waste management. Affix a "Hazardous Waste" label to each container as soon as you begin to collect waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(Cyclopropylmethoxy)-5-methylphenol" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[1][4]
-
In a well-ventilated area, such as a fume hood.[8]
Emergency Procedures: Responding to Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (less than 50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[9]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (greater than 50 mL):
-
Evacuate the laboratory immediately and close the doors.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
-
Prevent entry into the affected area.
-
In case of personal exposure, immediate first aid is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]
Final Disposal: The Role of Environmental Health and Safety
Once a waste container is full, or within 180 days of the accumulation start date, arrange for its collection by your institution's EHS department. EHS personnel are trained in the proper procedures for transporting and disposing of hazardous waste in accordance with all federal, state, and local regulations.[11]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The careful management of chemical waste is not just a regulatory requirement; it is a cornerstone of sound scientific practice.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- Phenol. (n.d.). Princeton University Environmental Health and Safety.
- EPA Hazardous Waste Regulations. (n.d.). Study.com.
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Phenol SOP. (n.d.). Unknown Source.
- Phenol. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSUHSC.
- Safety Data Sheet - 4-(2-(Cyclopropylmethoxy)ethyl)phenol. (2024, December 19). CymitQuimica.
- Safety Data Sheet - 3-Methoxy-5-methylphenol. (2025, December 24). Fisher Scientific.
- Material Safety Data Sheet. (n.d.). Derthon Optoelectronic Materials Science Technology Co Ltd.
- Safety Data Sheet. (2025, December 8). Sigma-Aldrich.
- Safety Data Sheet - 2-Methoxy-6-methylphenol. (n.d.). TCI Chemicals.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Phenol: Hazards and Precautions Fact Sheet - Google 文件 [docs.google.com]
- 10. derthon.com [derthon.com]
- 11. americanchemistry.com [americanchemistry.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Cyclopropylmethoxy)-5-methylphenol
Hazard Assessment: A Structural Analogy Approach
To establish the required level of protection, we must first understand the inherent risks posed by the molecule's structure. We will treat 2-(Cyclopropylmethoxy)-5-methylphenol with a high degree of caution, assuming it carries the hazards characteristic of its primary chemical families.
-
The Phenol Moiety: The phenol group is the primary driver of toxicological concern. Phenols are known to be corrosive and can cause severe chemical burns[1]. A significant danger is their ability to be rapidly absorbed through intact skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys[1][2]. An insidious property of phenol is its local anesthetic effect, meaning an initial exposure may not cause immediate pain, delaying response and increasing absorption time[1].
-
The Aromatic Ether Moiety: The cyclopropylmethoxy group classifies the compound as an aromatic ether. Ethers are organic solvents that can defat the skin, causing dryness and irritation. Critically, many organic solvents can increase the skin's permeability and may penetrate common glove materials, potentially carrying the more toxic phenol group with them[3][4].
The Precautionary Principle: In the absence of specific toxicological data, we will operate under the precautionary principle. All handling procedures will assume the compound is corrosive, readily absorbed through the skin, and capable of causing systemic toxicity.
The Core Ensemble: Required PPE & Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should only be used after engineering and administrative controls are in place.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of 2-(Cyclopropylmethoxy)-5-methylphenol, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood[1][2][5]. This is non-negotiable and serves to prevent the inhalation of any potential aerosols or vapors.
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance from the work area[2][5]. Verify their functionality before beginning your work.
Primary Barrier: Hand Protection
The most probable route of exposure is through dermal contact. Therefore, selecting the correct gloves is critical.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers of small quantities):
-
Method: Double-gloving with standard nitrile examination gloves.
-
Rationale: Nitrile gloves offer good dexterity and splash protection against many chemicals, but they are easily penetrated by aromatic compounds and solvents[3][6]. In a double-gloving system, the outer glove provides the primary splash barrier. If a splash occurs, it is removed immediately, and the inner glove protects the user during the doffing process. Gloves should be changed frequently and immediately upon any known contact[2].
-
-
For Extended Contact or High-Risk Tasks (e.g., preparing stock solutions, spill cleanup, large-volume transfers):
-
Method: Wear a heavier-duty glove, such as Neoprene or Butyl Rubber , over an inner nitrile glove[1][2][7].
-
Rationale: Neoprene and Butyl rubber offer superior resistance to phenols and a broader range of organic compounds compared to nitrile[7]. This combination provides robust protection for tasks with a higher risk of prolonged contact or significant contamination.
-
Vision and Face Integrity: Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound[1]. Standard safety glasses do not provide adequate protection from splashes.
-
Elevated Risk Requirement: When handling quantities greater than 50 mL or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles[2][8].
Body and Skin Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory[2].
-
Chemical Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron made of Neoprene or Butyl rubber should be worn over the lab coat[2].
-
General Attire: Full-length pants and closed-toe shoes are required for all laboratory work[2].
PPE in Action: A Step-by-Step Workflow
Properly using PPE involves more than just wearing it; it requires a strict protocol for donning, use, and doffing to prevent cross-contamination.
Experimental Workflow: Safe Handling of 2-(Cyclopropylmethoxy)-5-methylphenol
Caption: Workflow for safe handling, from preparation to disposal.
Emergency Preparedness
In the event of an exposure, immediate and correct action is critical.
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or drench hose[2]. Because this is a phenolic compound, if your institution's protocol allows, apply Polyethylene Glycol (PEG) 300 or 400 after the initial water flush[9]. Seek immediate medical attention.
-
Eye Exposure: Go to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open[2][10]. Seek immediate medical attention.
-
Spill Cleanup: Only trained personnel should clean up spills. The PPE required for a spill includes, at a minimum: double gloves (laminate film or Viton/butyl over nitrile), chemical splash goggles, a face shield, and a chemical-resistant apron[5]. Absorb small spills with an inert material like vermiculite and place it in a sealed container for hazardous waste disposal[1].
Summary of PPE Recommendations
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing solid compound | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Preparing dilute solutions (<50 mL) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Preparing stock or concentrated solutions | Neoprene or Butyl over Nitrile | Goggles & Face Shield | Lab Coat & Chemical Apron |
| Large volume transfers (>50 mL) | Neoprene or Butyl over Nitrile | Goggles & Face Shield | Lab Coat & Chemical Apron |
| Spill Cleanup | Laminate Film or Viton/Butyl over Nitrile | Goggles & Face Shield | Lab Coat & Chemical Apron |
References
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). University of New South Wales. [Link]
-
Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline. (n.d.). The University of Queensland. [Link]
-
FACT SHEET: Phenol. (2023, June 30). Tulane University Office of Environmental Health and Safety (OEHS). [Link]
-
Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety. [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). University of Texas at Austin. [Link]
-
SAFETY DATA SHEET - 2-Methoxyphenol. (2024, February 9). Fisher Scientific. [Link]
-
Can someone recommend a glove for handling ethers? (2014, August 7). Reddit. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. [Link]
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. reddit.com [reddit.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. sjsu.edu [sjsu.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. policies.uq.edu.au [policies.uq.edu.au]
- 10. fishersci.nl [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
